16:0(Alkyne)-18:1 PE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H72NO8P |
|---|---|
Poids moléculaire |
714.0 g/mol |
Nom IUPAC |
2-azaniumylethyl [(2R)-3-hexadec-15-ynoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H72NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h2,17-18,37H,3,5-16,19-36,40H2,1H3,(H,43,44)/b18-17-/t37-/m1/s1 |
Clé InChI |
NJYXOUTYLFAWKP-OTMQOFQLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bioorthogonal Lipids for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are fundamental building blocks of cellular structures and key players in a vast array of biological processes, including signal transduction, energy storage, and membrane trafficking.[1][2][3] The intricate and dynamic nature of lipid metabolism and localization has presented significant challenges to their study using traditional biochemical and imaging techniques. The advent of bioorthogonal chemistry has revolutionized our ability to visualize and probe lipids in their native environment.[4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of bioorthogonal lipids for cellular imaging, with a focus on providing practical information for researchers in basic science and drug development.
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5] The strategy for imaging lipids using this approach typically involves a two-step process. First, cells are metabolically labeled with a lipid analog containing a "bioorthogonal handle"—a small, chemically inert functional group such as an azide (B81097) or an alkyne.[6][7] This modified lipid is incorporated into various cellular pathways and structures just like its natural counterpart. The second step involves the introduction of a probe molecule, typically a fluorophore, carrying a complementary functional group that specifically and efficiently reacts with the bioorthogonal handle, allowing for the visualization of the labeled lipids.[8][9] This powerful technique has enabled researchers to track lipid metabolism, transport, and interactions with unprecedented spatial and temporal resolution.[1][2][3]
Core Concepts: Bioorthogonal Reactions in Lipid Imaging
Several bioorthogonal reactions have been developed and applied to lipid imaging. The choice of reaction depends on the specific experimental requirements, such as the need for live-cell imaging, reaction kinetics, and potential cytotoxicity.
-
Staudinger Ligation: One of the first bioorthogonal reactions to be developed, the Staudinger ligation occurs between an azide and a phosphine.[5][10] While it has been successfully used for labeling lipids, its relatively slow kinetics have led to it being largely superseded by "click chemistry" reactions for many imaging applications.[10]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This highly efficient and specific reaction between an azide and a terminal alkyne is catalyzed by copper(I) ions.[4][5][11] CuAAC is widely used for imaging lipids in fixed cells due to its rapid kinetics and high yield.[12] However, the cytotoxicity of the copper catalyst limits its application in live-cell imaging.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC or "Copper-Free Click Chemistry"): To overcome the toxicity of CuAAC in living systems, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a copper catalyst.[4][5][13] This has made SPAAC a valuable tool for live-cell imaging of lipids.[14]
-
Tetrazine Ligation: This reaction involves an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) or cyclooctyne).[5][15] Tetrazine ligations are exceptionally fast and have been used for real-time imaging of lipids in living cells.[3][15] A significant advantage of this reaction is the development of "fluorogenic" tetrazine probes that exhibit a dramatic increase in fluorescence upon reaction, leading to high signal-to-noise ratios.[3][9]
Types of Bioorthogonal Lipids
A variety of lipid classes have been successfully modified with bioorthogonal handles for cellular imaging.
-
Fatty Acids: Alkyne- or azide-modified fatty acids, such as analogs of palmitic acid, myristic acid, and oleic acid, are readily taken up by cells and incorporated into more complex lipids like phospholipids (B1166683) and triglycerides, as well as being attached to proteins via lipidation.[1][2][3]
-
Phospholipids: Bioorthogonal analogs of choline, the headgroup of phosphatidylcholine, have been used to study the synthesis and trafficking of this abundant phospholipid class.[1]
-
Sphingolipids: Azide- and alkyne-modified sphingosine (B13886) and ceramide analogs have been instrumental in visualizing the complex metabolic pathways and subcellular localization of sphingolipids.
-
Sterols: Bioorthogonal cholesterol analogs have enabled the study of cholesterol trafficking and its distribution in cellular membranes.[16][17]
Data Presentation: Quantitative Properties of Fluorescent Probes
The choice of fluorophore is critical for successful bioorthogonal lipid imaging. The following tables summarize the key photophysical properties of commonly used fluorescent probes for click chemistry and tetrazine ligation.
Table 1: Photophysical Properties of Common Azide and Alkyne Fluorophores for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) |
| Coumarin 343 Azide | ~368 | ~440 | 0.63 | N/A | ~72 |
| Alexa Fluor 488 Azide/Alkyne | 495 | 519 | 0.92 | 73,000 | 24 |
| BODIPY FL Azide | ~503 | ~512 | ~0.9-1.0 | ~80,000 | ~9 |
| Alexa Fluor 555 Azide/Alkyne | 555 | 565 | 0.1 | 155,000 | 10 |
| Alexa Fluor 594 Azide/Alkyne | 590 | 617 | 0.66 | 92,000 | 27 |
| Alexa Fluor 647 Azide/Alkyne | 650 | 668 | 0.33 | 270,000 | 18 |
Data compiled from multiple sources.[1][16][18][19][20][] Quantum yields and extinction coefficients can vary depending on the solvent and conjugation state.
Table 2: Properties of Fluorogenic Tetrazine Probes
| Fluorophore Core | Excitation Max (nm) (after reaction) | Emission Max (nm) (after reaction) | Quantum Yield (Φ) (after reaction) | Fluorescence Turn-On Ratio |
| Coumarin | ~400-450 | ~450-500 | ~0.6-0.8 | ~3-10x |
| BODIPY | ~480-520 | ~500-540 | ~0.6-1.0 | Up to >1000x |
| Fluorescein | ~490 | ~515 | ~0.8-0.9 | Up to ~100x |
| Rhodamine | ~550-590 | ~570-610 | ~0.3-0.7 | ~10-20x |
| Silicon-Rhodamine (SiR) | ~640-660 | ~660-680 | ~0.2-0.4 | ~5-15x |
Data compiled from multiple sources.[3][8][9][11][15] Turn-on ratios are highly dependent on the specific chemical structure of the tetrazine-fluorophore conjugate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in bioorthogonal lipid imaging.
Protocol 1: Metabolic Labeling of Cellular Lipids with Alkyne-Fatty Acids and Visualization by CuAAC in Fixed Cells
This protocol describes the metabolic incorporation of an alkyne-containing fatty acid into cellular lipids, followed by fixation and fluorescent labeling using copper-catalyzed click chemistry.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Alkyne-fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM)
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA) solution (e.g., 50 mM)
-
Reducing agent (e.g., sodium ascorbate) solution (freshly prepared, e.g., 500 mM)
-
Azide-fluorophore (e.g., Alexa Fluor 488 azide) solution (e.g., 10 mM in DMSO)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving the alkyne-fatty acid in a small amount of DMSO and then diluting it in cell culture medium containing fatty acid-free BSA. A typical final concentration is 25-100 µM. Sonicate briefly to ensure complete dissolution.
-
Metabolic Labeling: Remove the culture medium from the cells and replace it with the pre-warmed labeling medium. Incubate the cells for 4-24 hours under normal cell culture conditions (37°C, 5% CO₂).
-
Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the following to the click reaction buffer in the specified order:
- Azide-fluorophore (e.g., 1 µL of 10 mM stock for a final concentration of 10 µM)
- Copper(II) sulfate (e.g., 2 µL of 50 mM stock for a final concentration of 100 µM)
- Copper(I)-stabilizing ligand (e.g., 2 µL of 50 mM stock for a final concentration of 100 µM) b. Mix well, and then add the reducing agent to initiate the reaction:
- Sodium ascorbate (B8700270) (e.g., 2 µL of 500 mM stock for a final concentration of 1 mM) c. Aspirate the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Aspirate the click reaction cocktail and wash the cells three times with PBS. If desired, stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Live-Cell Imaging of Lipids using SPAAC or Tetrazine Ligation
This protocol outlines the general procedure for labeling lipids in living cells using either copper-free click chemistry or tetrazine ligation.
Materials:
-
Cells of interest cultured in glass-bottom imaging dishes.
-
Bioorthogonal lipid analog (e.g., azide-modified fatty acid for SPAAC, or trans-cyclooctene (TCO)-modified lipid for tetrazine ligation).
-
Live-cell imaging medium.
-
Strained alkyne-fluorophore (e.g., DBCO-fluorophore) for SPAAC, or fluorogenic tetrazine-fluorophore for tetrazine ligation.
Procedure:
-
Metabolic Labeling: Incubate the cells with the bioorthogonal lipid analog in culture medium for a desired period (e.g., 4-24 hours). The optimal concentration of the lipid analog should be determined empirically but is typically in the range of 10-50 µM.
-
Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unincorporated lipid analog.
-
Live-Cell Labeling: Add the complementary fluorescent probe (DBCO-fluorophore or tetrazine-fluorophore) to the live-cell imaging medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. For fluorogenic tetrazine probes, imaging can often be performed immediately without a wash step. For other probes, a brief wash with fresh imaging medium may be necessary to reduce background fluorescence.
-
Imaging: Image the live cells using a fluorescence microscope equipped with a temperature and CO₂-controlled environmental chamber. Use appropriate laser lines and filters for the chosen fluorophore. Time-lapse imaging can be performed to track lipid dynamics.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways that can be studied using bioorthogonal lipids.
Workflow for Visualizing Protein Palmitoylation
Metabolic Labeling and Trafficking of Sphingolipids
Inter-organelle Phospholipid Transport Imaging
Conclusion and Future Outlook
Bioorthogonal lipid imaging has emerged as an indispensable tool for cell biologists and drug discovery scientists. The ability to visualize the synthesis, trafficking, and localization of specific lipid species in living cells provides unprecedented insights into their complex roles in health and disease. The continued development of new bioorthogonal reactions with faster kinetics and improved biocompatibility, coupled with the design of novel fluorogenic probes with enhanced photophysical properties, will further expand the capabilities of this powerful technology. Future applications are likely to include multiplexed imaging of different lipid classes simultaneously, as well as the integration of bioorthogonal imaging with other advanced microscopy techniques to study lipid dynamics at super-resolution. These advancements will undoubtedly deepen our understanding of lipid biology and open new avenues for the development of therapeutics targeting lipid-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ratiometric Fluorescence Azide-Alkyne Cycloaddition for Live Mammalian Cell Imaging. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrazine as a general phototrigger to turn on fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01009J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically Encoded Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 18. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 20. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to 16:0(Alkyne)-18:1 PE: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-hexadec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, commonly abbreviated as 16:0(Alkyne)-18:1 PE, is a synthetically modified phospholipid that has become an invaluable tool in modern lipid research. As a member of the phosphatidylethanolamine (B1630911) (PE) class, one of the most abundant phospholipids (B1166683) in biological membranes, it plays a crucial role in membrane structure and function. What makes this molecule particularly powerful is the incorporation of a terminal alkyne group on the sn-1 acyl chain. This small, minimally disruptive functional group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling researchers to tag, trace, and identify the molecule in complex biological systems with high specificity and sensitivity.
This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, designed for professionals in life sciences and drug development.
Chemical and Physical Properties
This compound is a powder at room temperature and should be stored at -20°C to ensure stability for at least one year. Its structure features a saturated 16-carbon chain with a terminal alkyne at the sn-1 position and an 18-carbon monounsaturated (oleic acid) chain at the sn-2 position of the glycerol (B35011) backbone.
| Property | Data | Reference(s) |
| Full Chemical Name | 1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | [1][2] |
| CAS Number | 2260670-76-4 | [1][2] |
| Molecular Formula | C₃₉H₇₂NO₈P | [1][2] |
| Formula Weight | 713.96 g/mol | [1][2] |
| Exact Mass | 713.5 Da | [1] |
| Percent Composition | C 65.61%; H 10.16%; N 1.96%; O 17.93%; P 4.34% | [1] |
| Physical Form | Powder | [1][2] |
| Purity | >99% (by TLC) | [2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 1 Year at -20°C | [1] |
| Spectroscopic Feature | Raman Alkyne Stretch: ~2119.5 cm⁻¹ | [3] |
Synthesis of this compound
The chemical synthesis of an asymmetrically acylated phospholipid like this compound is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. While commercially available, a representative synthetic strategy based on established glycerophospholipid chemistry is outlined below. The process starts with a protected glycerol backbone, proceeds through sequential acylation steps, and finishes with phosphorylation and deprotection.
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocol: Representative Chemical Synthesis
Objective: To synthesize 1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine.
Materials:
-
sn-glycero-3-phosphoethanolamine backbone with appropriate protecting groups (e.g., N-trityl or N-Boc for the amine, benzyl (B1604629) for the phosphate).
-
15-Hexadecynoic acid.
-
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) for esterification.
-
Oleoyl (B10858665) chloride or Oleic anhydride.
-
Anhydrous solvents (e.g., Dichloromethane (B109758), Pyridine).
-
Reagents for deprotection (e.g., Trifluoroacetic acid for Boc, Palladium on carbon for benzyl).
-
Silica (B1680970) gel for column chromatography.
-
HPLC system for final purification.
Procedure:
-
Step 1: Acylation of the sn-1 Position.
-
Dissolve the protected sn-glycero-3-phosphoethanolamine backbone in anhydrous dichloromethane.
-
Add 15-hexadecynoic acid, DCC, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea byproduct.
-
Purify the resulting lysophospholipid intermediate, 1-(15-hexadecynoyl)-sn-glycero-3-PE, using silica gel column chromatography.
-
-
Step 2: Acylation of the sn-2 Position.
-
Dissolve the purified lysophospholipid from Step 1 in anhydrous pyridine (B92270) or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add oleoyl chloride or oleic anhydride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the fully protected this compound product by silica gel column chromatography.
-
-
Step 3: Deprotection.
-
The choice of deprotection reagents depends on the protecting groups used.
-
For an N-Boc group, treatment with trifluoroacetic acid (TFA) in dichloromethane is common.
-
For a benzyl phosphate protecting group, catalytic hydrogenation using H₂ and Pd/C is typically employed.
-
Perform the deprotection steps sequentially under appropriate conditions.
-
-
Step 4: Final Purification.
-
After deprotection, the crude product is purified to >99% purity using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol/chloroform/water).[4][5]
-
The final product is characterized by Mass Spectrometry (MS) to confirm the molecular weight and NMR spectroscopy (¹H, ¹³C, ³¹P) to verify the structure.[6][7]
-
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its terminal alkyne. This group allows the lipid to participate in highly specific bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This reaction enables the covalent attachment of various azide-containing reporter molecules, such as fluorophores, biotin, or mass tags, to the lipid. Key applications include:
-
Metabolic Labeling and Imaging: Cells incubated with this compound incorporate it into their membranes. Subsequent fixation and click reaction with a fluorescent azide allows for high-resolution imaging of lipid localization and transport.[10][11]
-
Lipid Trafficking Studies: It serves as a powerful probe to study the movement of PE between organelles, such as from its primary synthesis site in the Endoplasmic Reticulum (ER) to mitochondria, the Golgi apparatus, and the plasma membrane.[1][8]
-
Mass Spectrometry-Based Lipidomics: By using specialized azide reporters that enhance ionization, researchers can achieve highly sensitive detection (femtomole to picomole levels) and quantification of the alkyne-labeled lipid and its metabolites via mass spectrometry.[2][9][12]
Key Experimental Protocols
Protocol 1: Bioorthogonal Labeling and Imaging in Cultured Cells
Objective: To visualize the subcellular localization of this compound in mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A172) on glass coverslips.
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Cell culture medium (e.g., DMEM).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Click Reaction Cocktail:
-
Fluorescent azide (e.g., Azide-Alexa Fluor 488), 10 µM.
-
Copper(II) sulfate (B86663) (CuSO₄), 1 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate, 5 mM (to reduce Cu(II) to Cu(I)).
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand, 1 mM.
-
PBS.
-
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
Procedure:
-
Metabolic Labeling:
-
Prepare a working solution of this compound in cell culture medium (final concentration 5-20 µM).
-
Remove old medium from cells and add the labeling medium.
-
Incubate for 1-16 hours at 37°C, 5% CO₂.
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the components in the following order: PBS, fluorescent azide, CuSO₄, THPTA, and finally TCEP/Ascorbate. Mix well.
-
Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Caption: Workflow for labeling and imaging of this compound in cells.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Objective: To extract lipids from labeled cells for analysis by LC-MS/MS.
Materials:
-
Labeled cells from Protocol 1, Step 1.
-
Lipid Extraction Solvents (e.g., Chloroform:Methanol 2:1 v/v, or Methyl-tert-butyl ether (MTBE)).[13][14]
-
PBS.
-
Click reaction reagents (as above, but with an azide-reporter suitable for MS).
-
Internal standards (optional, for quantification).
-
Nitrogen or Argon gas for drying.
-
LC-MS system.
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
After labeling, wash cells with ice-cold PBS.
-
Scrape cells into a glass tube.
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method). Add Chloroform:Methanol (2:1) to the cell pellet, vortex thoroughly, and incubate.[14]
-
Add water or saline to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
-
-
Click Reaction in Solution:
-
Dry the extracted lipid film under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent (e.g., Methanol).
-
Perform the click reaction as described above by adding the azide-reporter and catalyst cocktail to the lipid extract. Incubate for 1 hour.
-
-
Sample Cleanup and Analysis:
-
After the reaction, the sample may require cleanup to remove excess reagents, for example by Solid Phase Extraction (SPE).
-
Dry the final sample and reconstitute in a solvent compatible with the LC-MS system (e.g., Acetonitrile:Isopropanol).
-
Analyze the sample using an LC-MS/MS system, using precursor ion or neutral loss scans specific to the PE headgroup and the mass shift introduced by the click reporter to identify and quantify the labeled lipids.[2][12]
-
Visualization of Cellular Lipid Trafficking
A primary application of this compound is to visualize the complex network of lipid transport within the cell. Phospholipids are primarily synthesized in the ER and must be distributed to other organelles to maintain membrane homeostasis. This transport occurs via both vesicular and non-vesicular pathways, often at membrane contact sites where organelles are in close proximity.
Caption: Key trafficking pathways of PE from the ER to other organelles.
References
- 1. portlandpress.com [portlandpress.com]
- 2. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-dependent coupling of secretory cargo sorting and trafficking at the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Transport between the Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 13. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Unraveling Lipid Metabolism: A Technical Guide to Clickable Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the revolutionary impact of clickable phospholipids (B1166683) on the study of lipid metabolism. By providing a minimally invasive tool to track lipid dynamics in living systems, this technology has opened new avenues for understanding cellular signaling, disease progression, and therapeutic intervention. This document provides a comprehensive overview of the core concepts, experimental workflows, and key findings in the field, tailored for researchers and professionals in drug development.
Introduction to Clickable Phospholipids
The study of lipid metabolism has traditionally been hampered by the difficulty of tracking these dynamic and structurally diverse molecules within the complex cellular environment. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful solution.[1][2] Clickable phospholipids are analogues of natural phospholipids that have been chemically modified to include a small, bioorthogonal handle—typically an azide (B81097) or an alkyne group.[3] These handles do not significantly perturb the biological activity of the lipid, allowing it to be incorporated into metabolic pathways and cellular structures in the same manner as its natural counterpart.[4]
Once incorporated, the "clickable" handle can be selectively and efficiently ligated to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, enabling visualization and enrichment of the labeled lipids and their interacting partners.[5][6] This strategy allows for the precise and sensitive detection of lipid localization, trafficking, and metabolism in living cells and organisms.[2][7]
Key Methodologies and Experimental Workflows
Several innovative techniques leveraging clickable phospholipids have been developed to investigate various aspects of lipid metabolism. These methods offer unprecedented spatiotemporal resolution for tracking lipid dynamics.
Metabolic Labeling
Metabolic labeling is a cornerstone technique that utilizes clickable precursors to track the synthesis and distribution of phospholipids.[5] Cells are incubated with a clickable version of a phospholipid precursor, such as propargyl-choline (B8298643) or azidoethyl-choline, which is then incorporated into newly synthesized phospholipids via endogenous metabolic pathways.[6] The resulting tagged phospholipids can then be visualized or enriched, providing a snapshot of lipid synthesis and trafficking.
A generalized workflow for metabolic labeling with clickable phospholipids is as follows:
Caption: General workflow for metabolic labeling of phospholipids.
Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation (IMPACT)
The IMPACT technique is a powerful method for visualizing the activity of phospholipase D (PLD), a key enzyme in lipid signaling that generates the second messenger phosphatidic acid (PA).[8][9] PLDs can utilize primary alcohols in a transphosphatidylation reaction to produce phosphatidyl alcohols. IMPACT exploits this by introducing a clickable alcohol, which is incorporated into a reporter lipid by PLD. Subsequent click reaction with a fluorescent probe allows for the imaging of PLD activity in real-time.[8]
Caption: Workflow of the IMPACT method for imaging PLD activity.
"Flash & Click" Chemistry for Lipid-Protein Interaction Studies
Identifying the protein interaction partners of specific lipids is crucial for understanding their signaling functions. "Flash & Click" chemistry combines photo-crosslinking with click chemistry to capture and identify these interactions in living cells.[3][10] This technique utilizes trifunctional lipid probes containing:
-
A photo-activatable group (e.g., diazirine) to covalently crosslink to interacting proteins upon UV irradiation ("Flash").
-
A clickable handle (e.g., alkyne) for subsequent enrichment or visualization ("Click").
-
A functional lipid headgroup to mimic the natural lipid.
Caption: Workflow for "Flash & Click" chemistry.
Key Signaling Pathways in Lipid Metabolism
Clickable phospholipids are instrumental in dissecting complex lipid signaling pathways. These pathways are integral to numerous cellular processes, and their dysregulation is often implicated in disease.[11][12]
Phosphoinositide Signaling
Phosphoinositides are a class of phospholipids that play critical roles as second messengers in signal transduction.[11] The phosphorylation and dephosphorylation of the inositol (B14025) headgroup by specific kinases and phosphatases create a variety of signaling molecules that recruit and activate downstream effector proteins.
Caption: Overview of the Phosphoinositide signaling pathway.
Sphingolipid Metabolism and Signaling
Sphingolipids are another major class of bioactive lipids involved in a wide array of cellular processes, including cell growth, death, and stress responses.[7] Clickable sphingolipid analogues have been instrumental in tracing their metabolic conversion and identifying their protein interaction partners.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. “Flash & Click”: Multifunctionalized Lipid Derivatives as Tools To Study Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
The Alkyne Revolution: A Technical Guide to the Discovery and Development of Alkyne-Functionalized Lipids for Researchers
For Researchers, Scientists, and Drug Development Professionals
The study of lipid metabolism and signaling has been revolutionized by the advent of alkyne-functionalized lipids. These powerful chemical tools, in conjunction with bioorthogonal "click" chemistry, have provided researchers with unprecedented capabilities to visualize, trace, and analyze lipids within complex biological systems. This technical guide provides an in-depth overview of the discovery, development, and application of alkyne-functionalized lipids, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.
From Radioisotopes to Click Chemistry: A New Era in Lipid Research
For decades, the primary method for tracing lipids involved the use of radiolabeled analogs. While effective, this approach presented significant safety and disposal challenges. The development of stable isotope tracers offered a safer alternative, but their application in modern lipid analytics, particularly in combination with mass spectrometry, can be complex and inconvenient.
The breakthrough came with the application of bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," has become the cornerstone of this field.[1] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, enabling the specific and sensitive detection of molecules bearing these functional groups.[1]
Alkyne-functionalized lipids, which incorporate a small, non-perturbative terminal alkyne group, have emerged as versatile probes.[1] This alkyne handle allows for the attachment of a wide array of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, through the CuAAC reaction. This two-step labeling strategy has opened up new avenues for studying lipid trafficking, metabolism, and protein-lipid interactions with high precision and sensitivity.
Quantitative Data on Alkyne-Functionalized Lipids
The efficacy of alkyne-functionalized lipids as research tools is underpinned by their biochemical behavior and the efficiency of the subsequent click reaction. The following tables summarize key quantitative data related to their use.
| Enzyme | Alkyne-Functionalized Substrate | Natural Substrate | Km (µM) | Vmax | Reference |
| Cholesterol Oxidase | Alkyne Cholesterol | Cholesterol | 19.4 | Not Reported | [2] |
| Lysophosphatidic Acid Acyltransferases | Alkyne-labeled substrates | Radiolabeled or natural substrates | Similar to natural substrates | Not Reported | [3] |
| Lysophosphatidylcholine Acyltransferases | Alkyne-labeled substrates | Radiolabeled or natural substrates | Similar to natural substrates | Not Reported | [3] |
| Ceramide Synthases | Alkyne-labeled substrates | Radiolabeled or natural substrates | Similar to natural substrates | Not Reported | [3] |
Table 1: Michaelis-Menten Constants (Km) for Enzymes with Alkyne-Functionalized Lipid Substrates. This table compares the enzyme affinity for alkyne-labeled lipids to their natural counterparts. The similar Km values indicate that the alkyne modification does not significantly hinder substrate binding for these enzymes.
| Alkyne Lipid | Cell Line | Labeling Concentration (µM) | Incubation Time (h) | Key Findings | Reference |
| Alkyne-Stearate | HEK293T | Not specified | Not specified | Saponification and delivery with BSA drastically increased detection of S-acylated proteins. | [4] |
| Alkyne Isoprenoid (C15Alk) | HeLa | 1 - 10 | 24 | 10 µM probe concentration provides significantly higher labeling than 1 µM without a significant increase in background. | [5][6] |
| Alkyne Cholesterol | Caco2 | Not specified | Not specified | Uptake and esterification are dependent on the NPC1L1 transporter. | [7] |
Table 2: Metabolic Labeling Efficiency and Optimization. This table highlights key findings related to the efficiency of incorporating alkyne-functionalized lipids into cells and methods for optimizing this process.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Key Findings | Reference |
| Cationic Lipid (CDA14 - Quaternary Ammonium (B1175870) Headgroup) | NCI-H460 | Not specified | 109.4 | The structure of the headgroup significantly impacts cytotoxicity. | [8] |
| Cationic Lipid (CDO14 - Tri-peptide Headgroup) | NCI-H460 | Not specified | 340.5 | The tri-peptide headgroup is significantly less toxic than the quaternary ammonium headgroup. | [8] |
| Peptide-Functionalized Nanostructured Lipid Carriers | Caco-2 | MTT Assay | Varies with formulation | Encapsulation of drugs in nanostructured lipid carriers can modulate cytotoxicity. | [9] |
| Gold Nanoparticles Functionalized with Alkyne Derivatives | HeLa, MCF7, A549, Raw264.7 | MTT Assay | Not significant at 17 and 34 nM | Alkyne-functionalized gold nanoparticles showed low cytotoxicity at tested concentrations. | [8] |
Table 3: Cytotoxicity of Lipids and Nanoparticles with Alkyne Functionalities. This table provides examples of cytotoxicity data for various lipid-based compounds, including those with alkyne groups. It is important to note that the cytotoxicity is often more dependent on the overall structure of the molecule (e.g., the cationic headgroup) than the alkyne moiety itself.
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkyne-functionalized lipids.
Synthesis of ω-Alkynyl Fatty Acids
While detailed synthetic procedures are often specific to the target molecule, a general approach for the synthesis of ω-alkynyl fatty acids involves the coupling of a terminal alkyne-containing fragment to a fatty acid precursor. For example, the synthesis of ω-alkynyl linoleic and arachidonic acids has been described, and these methods can be adapted for other fatty acids.[1][10] The general strategy often involves protecting the carboxylic acid group, performing a coupling reaction (e.g., Sonogashira coupling) to introduce the alkyne, and then deprotecting the acid.
Metabolic Labeling of Cells with Alkyne-Functionalized Lipids
Objective: To incorporate alkyne-functionalized lipids into cellular lipid pools for subsequent analysis.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS), delipidated if necessary
-
Alkyne-functionalized lipid stock solution (e.g., 10 mM in DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
Protocol:
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass coverslips for microscopy, multi-well plates for biochemical assays) and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the alkyne-functionalized lipid. The final concentration of the alkyne lipid typically ranges from 1 to 50 µM. For fatty acids, it is often beneficial to pre-complex the lipid with fatty acid-free BSA to improve solubility and cellular uptake.[4] To do this, a saponified stock of the fatty acid can be incubated with BSA before adding to the medium.[4]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a desired period, which can range from a few hours to overnight, depending on the lipid and the metabolic pathway being studied.[11][12] For example, a 16-hour incubation is common for general lipid turnover studies.[11][12]
-
Washing: After incubation, remove the labeling medium and wash the cells thoroughly to remove any unincorporated alkyne lipid. A typical wash procedure involves rinsing twice with PBS containing 1% delipidated BSA, followed by a final rinse with PBS alone.[11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells for Fluorescence Microscopy
Objective: To fluorescently label alkyne-functionalized lipids in fixed cells for visualization.
Materials:
-
Formalin (3.7% in PBS) or other suitable fixative
-
Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
-
Azide-fluorophore conjugate (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA, 50 mM in DMSO/water)
-
PBS
Protocol:
-
Fixation: After metabolic labeling and washing, fix the cells with 3.7% formalin in PBS for at least 15 minutes at room temperature. For some protocols, an overnight fixation is used.[11]
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization (Optional): If targeting intracellular lipids, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, combine the following in order:
-
Click buffer (to final volume)
-
Azide-fluorophore (final concentration typically 1-10 µM)
-
Copper(II) sulfate (final concentration typically 100-200 µM)
-
Copper-chelating ligand (final concentration 5-fold molar excess over CuSO₄)
-
Sodium ascorbate (final concentration typically 1-2.5 mM)
-
-
Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light. Some protocols recommend a gentle agitation during this step.[12]
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Counterstaining and Mounting (Optional): Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope with the appropriate filter sets.
Sample Preparation for LC-MS/MS Analysis of Click-Labeled Lipids
Objective: To prepare lipid extracts containing alkyne-functionalized lipids that have been reacted with an azide-biotin or other mass tag for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell scraper
-
Ammonium acetate (B1210297) solution (155 mM)
-
Lipid extraction solvents (e.g., chloroform, methanol, water for Folch or Bligh-Dyer extraction)
-
Azide-biotin or other azide-mass tag
-
Click reaction reagents (as in section 3.3)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentration of detergent)
-
Elution buffer (e.g., formic acid solution)
-
LC-MS grade solvents for sample reconstitution
Protocol:
-
Cell Harvesting and Lipid Extraction: After metabolic labeling, wash the cells and harvest them by scraping in 155 mM ammonium acetate.[12] Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Click Reaction in Solution: Dry the lipid extract under a stream of nitrogen. Resuspend the lipid extract in a suitable solvent (e.g., methanol/chloroform mixture) and perform the CuAAC reaction with an azide-biotin conjugate.
-
Enrichment of Labeled Lipids: After the click reaction, remove the excess reagents. Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotinylated lipids.
-
Washing: Wash the beads extensively to remove non-specifically bound lipids.
-
Elution: Elute the captured lipids from the beads. If a cleavable linker was used in the azide-biotin tag, the elution can be achieved by cleaving the linker. Alternatively, a denaturing elution buffer can be used.
-
Sample Preparation for LC-MS/MS: Dry the eluted sample and reconstitute it in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water mixture).
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The specific LC gradient and MS parameters will depend on the lipid classes of interest and the mass tag used. The fragmentation pattern of the "clicked" lipids can be used for their identification and quantification.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where alkyne-functionalized lipids are employed.
General Workflow for Studying Protein Lipidation
Caption: Workflow for identifying lipidated proteins using alkyne lipids.
Sphingolipid Metabolism and Probing with Clickable Analogs
Caption: Probing sphingolipid metabolism with alkyne-sphingosine.
Cholesterol Trafficking and the Use of Alkyne-Cholesterol
Caption: Tracing NPC1L1-dependent cholesterol uptake with alkyne-cholesterol.
Conclusion and Future Directions
Alkyne-functionalized lipids have undeniably transformed the field of lipid research, providing a versatile and powerful toolkit for a wide range of applications. From elucidating complex metabolic pathways to identifying novel protein-lipid interactions, these chemical probes continue to shed light on the intricate roles of lipids in health and disease.
Future developments in this area are likely to focus on the creation of novel multifunctional probes that combine alkyne moieties with other functionalities, such as photo-crosslinkers and caged groups, to provide even greater spatiotemporal control over lipid labeling and analysis. Furthermore, the continued development of more sensitive and biocompatible click chemistry reactions will expand the application of these tools to live-cell and in vivo imaging with minimal perturbation. As our understanding of the lipidome continues to grow, alkyne-functionalized lipids will undoubtedly remain at the forefront of discovery, empowering researchers to unravel the remaining mysteries of lipid biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S] | Semantic Scholar [semanticscholar.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPC1L1-dependent transport of 27-alkyne cholesterol in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Peptide Functionalized Nanostructured Lipid Carriers with CNS Drugs and Evaluation Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPC1L1-dependent transport of 27-alkyne cholesterol in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Labeling with 16:0(Alkyne)-18:1 PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal reporters has emerged as a powerful tool for elucidating the complex dynamics of lipids in cellular processes. This application note provides a detailed protocol for the labeling of cells with 16:0(Alkyne)-18:1 Phosphatidylethanolamine (B1630911) (PE), a clickable analog of a key membrane phospholipid. This probe contains a terminal alkyne group on the palmitic acid (16:0) chain, which allows for its covalent ligation to azide-functionalized reporter molecules via the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry".[1] This technique enables the visualization and analysis of PE trafficking, metabolism, and localization within cells, providing valuable insights into membrane biology, lipid signaling, and the effects of therapeutic agents on lipid pathways.[2][3]
The 16:0(alkyne)-18:1 PE probe is designed to mimic its natural counterpart, allowing for its incorporation into cellular membranes and participation in metabolic pathways.[2] Following incubation, the alkyne-tagged PE can be detected with high sensitivity and specificity using various analytical platforms, including fluorescence microscopy, flow cytometry, and mass spectrometry.[3][4]
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| This compound | Avanti Polar Lipids | 900414 |
| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Formaldehyde (B43269), 37% solution | Sigma-Aldrich | F8775 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) | Thermo Fisher Scientific | A10266 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Mounting Medium | Thermo Fisher Scientific | P36930 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound. Optimization of incubation time and concentration may be required for different cell types.
1. Cell Seeding:
-
Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight in complete growth medium at 37°C in a humidified incubator with 5% CO₂.
2. Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO at a concentration of 1-10 mM.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. To enhance solubility and delivery, the alkyne lipid can be complexed with fatty acid-free BSA.[5] To do this, first dilute the lipid stock in a small volume of medium, then add an equimolar amount of BSA, and incubate for 15-30 minutes at 37°C before further dilution in the final volume of medium.
3. Metabolic Labeling:
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.[6]
4. Cell Fixation and Permeabilization:
-
After incubation, aspirate the labeling medium and wash the cells three times with warm PBS to remove unincorporated lipid.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy
This protocol details the CuAAC reaction to attach a fluorescent azide (B81097) to the alkyne-labeled PE in fixed cells.
1. Preparation of Click Reaction Cocktail:
-
Prepare the following stock solutions:
-
10 mM Azide-fluorophore in DMSO or water.
-
50 mM CuSO₄ in water.
-
250 mM Sodium Ascorbate in water (prepare fresh).
-
50 mM THPTA in water.
-
-
For a 500 µL reaction volume per coverslip, prepare the click reaction cocktail by adding the reagents in the following order to PBS:
-
5 µL of 10 mM Azide-fluorophore (final concentration: 100 µM).
-
10 µL of 50 mM THPTA (final concentration: 1 mM).
-
10 µL of 50 mM CuSO₄ (final concentration: 1 mM).
-
10 µL of 250 mM Sodium Ascorbate (final concentration: 5 mM).
-
-
Note: Always add the sodium ascorbate last to initiate the reaction.
2. Click Reaction:
-
Aspirate the PBS from the fixed and permeabilized cells.
-
Add the freshly prepared click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
3. Washing and Counterstaining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
To visualize the nuclei, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for cell labeling with alkyne-modified lipids. These values should be optimized for each specific cell line and experimental goal.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 1 - 10 µM | Higher concentrations may lead to cytotoxicity.[7] A concentration-dependent increase in labeling is generally observed.[7] |
| Incubation Time | 4 - 24 hours | Longer incubation times can lead to further metabolism and potential breakdown of the probe.[5] |
| Click Chemistry Reaction (in situ) | ||
| Azide-Fluorophore Concentration | 10 - 100 µM | Higher concentrations can improve signal but may also increase background. |
| CuSO₄ Concentration | 0.1 - 2 mM | Picolyl-azide reporters can allow for the use of lower, less cytotoxic copper concentrations.[6] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess of CuSO₄. |
| THPTA Ligand Concentration | 0.5 - 1 mM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for labeling cells with this compound.
Caption: Potential metabolic pathways of this compound in cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Inefficient cellular uptake of the alkyne lipid. | Optimize lipid concentration and incubation time. Use a carrier like fatty acid-free BSA to improve solubility and delivery.[5] |
| Inefficient click reaction. | Prepare fresh sodium ascorbate solution. Ensure the correct order of reagent addition. Optimize the concentration of CuSO₄ and the azide-fluorophore. Consider using a Cu(I)-chelating ligand like THPTA or a picolyl-azide reporter for enhanced sensitivity.[6] | |
| Quenching of the fluorophore. | Ensure proper washing steps to remove excess reagents. Use an anti-fade mounting medium. | |
| High Background Fluorescence | Incomplete removal of unincorporated alkyne lipid or azide-fluorophore. | Increase the number and duration of washing steps after labeling and after the click reaction. |
| Non-specific binding of the azide-fluorophore. | Reduce the concentration of the azide-fluorophore. Include a blocking step with BSA before the click reaction. | |
| Cell Death or Altered Morphology | Cytotoxicity of the alkyne lipid. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.[7] Reduce the incubation time. |
| Cytotoxicity of the copper catalyst. | Reduce the concentration of CuSO₄. Use a copper-chelating ligand like THPTA to minimize free copper. Ensure thorough washing after the click reaction. For live-cell imaging, consider copper-free click chemistry alternatives. |
Conclusion
The use of this compound in combination with click chemistry provides a versatile and powerful platform for studying the biology of phosphatidylethanolamine in a cellular context. The protocols provided herein offer a starting point for researchers to visualize and analyze the subcellular localization and metabolic fate of this important phospholipid. As with any labeling technique, careful optimization and appropriate controls are essential for obtaining reliable and meaningful results. This approach holds significant promise for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutic strategies targeting lipid-related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symposium.foragerone.com [symposium.foragerone.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy of Alkyne-Labeled Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipids (B1166683) are fundamental components of cellular membranes, playing crucial roles in structural integrity, signaling, and cellular metabolism.[1][2][3][4] The ability to visualize the localization, synthesis, and trafficking of specific phospholipid species within cells is essential for understanding their complex biological functions in both health and disease. This application note describes a powerful and versatile method for imaging choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), using fluorescence microscopy. The technique relies on the metabolic incorporation of an alkyne-tagged choline (B1196258) analog, propargylcholine, into phospholipids, followed by bioorthogonal "click chemistry" to attach a fluorescent probe for visualization.[1][2][5] This method offers high sensitivity and specificity, enabling detailed spatial and temporal analysis of phospholipid dynamics in fixed and live cells, as well as in whole organisms.[1][2][6][7]
Principle of the Method
The methodology is a two-step process that combines metabolic labeling with bioorthogonal chemistry:
-
Metabolic Labeling: Cells or organisms are incubated with propargylcholine, a choline analog containing a terminal alkyne group.[1][2] This analog is readily taken up by cells and incorporated into the head group of choline-containing phospholipids through the endogenous biosynthetic pathway (the CDP-choline pathway).[4][8] This results in the in situ generation of alkyne-labeled phospholipids within cellular membranes.[1][2][8]
-
Bioorthogonal "Click" Reaction: The alkyne tag is a small, biologically inert functional group that does not perturb the natural behavior of the labeled phospholipid.[9][10] After metabolic incorporation, the alkyne-labeled phospholipids are detected by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][11] A fluorescent dye conjugated to an azide (B81097) group is added to the sample, which covalently bonds to the alkyne tag, rendering the labeled phospholipids fluorescent.[1][2][5][8] The resulting fluorescently tagged phospholipids can then be visualized by standard fluorescence microscopy techniques.[12]
This approach allows for the specific visualization of newly synthesized phospholipids, providing a dynamic view of their metabolism and trafficking.[1][2]
Signaling Pathway: Choline Phospholipid Biosynthesis
Caption: Metabolic incorporation of propargylcholine into phospholipids.
Experimental Workflow
Caption: General experimental workflow for imaging alkyne-labeled phospholipids.
Applications
-
Visualization of Phospholipid Localization: This technique allows for high-resolution imaging of the subcellular distribution of newly synthesized choline phospholipids in various organelles, such as the endoplasmic reticulum, Golgi apparatus, plasma membrane, and mitochondria.[1][2][5]
-
Monitoring Phospholipid Synthesis and Turnover: By performing pulse-chase experiments, it is possible to track the dynamics of phospholipid synthesis, transport, and degradation.
-
Two-Color Imaging: In combination with other labeling strategies, such as using an azido-choline analog (e.g., 1-azidoethyl-choline), two distinct populations of phospholipids can be visualized simultaneously.[6] This is particularly useful for studying lipid dynamics and interactions.
-
Co-localization Studies: The protocol is compatible with immunofluorescence and the expression of fluorescent proteins, enabling the co-localization of alkyne-labeled phospholipids with specific proteins of interest.[9][13]
-
In Vivo Imaging: The metabolic labeling approach has been successfully applied to visualize phospholipid synthesis in living organisms, such as mice and plants.[1][2][3][5]
Quantitative Data Summary
The following table summarizes typical experimental parameters and observations for the fluorescence imaging of alkyne-labeled phospholipids.
| Parameter | Value/Range | Cell/System Type | Notes | Reference(s) |
| Metabolic Labeling | ||||
| Propargylcholine Concentration | 10 - 500 µM | Cultured cells (e.g., NIH 3T3, A172) | Optimal concentration may vary depending on the cell type and experimental goals. Higher concentrations lead to stronger signals. | [1][2][9] |
| Incubation Time | 1 - 24 hours | Cultured cells | Longer incubation times result in greater incorporation of the alkyne label. | [1][2][9] |
| Click Reaction | ||||
| Fluorescent Azide Concentration | 1 - 20 µM | Fixed cells | The optimal concentration depends on the specific azide reporter used. | [6][9] |
| Copper(I) Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or a copper-chelating picolyl azide | Fixed cells | Picolyl azides enhance reaction sensitivity and allow for lower copper concentrations, which is beneficial for preserving the fluorescence of some proteins. | [9][13] |
| Copper Catalyst Concentration | 20 - 200 µM | Fixed cells | Reduced concentrations are possible with picolyl azide reporters. | [9] |
Detailed Experimental Protocols
Protocol 1: Fluorescence Imaging of Alkyne-Labeled Phospholipids in Cultured Cells
Materials:
-
Propargylcholine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent azide (e.g., Alexa Fluor 594 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Metabolic Labeling: a. Plate cells on coverslips in a multi-well plate and allow them to adhere overnight. b. Prepare a stock solution of propargylcholine in cell culture medium. c. Replace the culture medium with the medium containing the desired concentration of propargylcholine (e.g., 100 µM). d. Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a CO₂ incubator.
-
Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:
- 1 µL of 2 mM fluorescent azide stock (final concentration: 20 µM)
- 1 µL of 50 mM CuSO₄ stock (final concentration: 0.5 mM)
- 1 µL of 100 mM sodium ascorbate stock (final concentration: 1 mM)
- 97 µL of PBS b. Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light. c. Note: The use of picolyl azide reporters can significantly enhance signal intensity and may allow for lower concentrations of both the azide and the copper catalyst.[9][13]
-
Washing and Mounting: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with DAPI. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy: a. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Two-Color Imaging of Phospholipids using Alkyne and Azide Analogs
This protocol allows for the sequential labeling of two different phospholipid populations.[6]
Additional Materials:
-
1-Azidoethyl-choline (AECho)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) for copper-free click chemistry
Procedure:
-
Double Metabolic Labeling: a. Incubate cells with both propargylcholine and AECho at the desired concentrations.
-
Copper-Free Click Reaction (for Azide-Labeled Phospholipids): a. After fixation and permeabilization, incubate the cells with the DBCO-conjugated fluorophore (e.g., 20 µM in Tris-buffered saline) for 30-60 minutes at room temperature.[6] This reaction specifically labels the AECho-containing phospholipids. b. Wash the cells thoroughly.
-
Copper-Catalyzed Click Reaction (for Alkyne-Labeled Phospholipids): a. Proceed with the copper-catalyzed click reaction as described in Protocol 1, using a spectrally distinct fluorescent azide (e.g., Alexa Fluor 594 azide) to label the propargylcholine-containing phospholipids.
-
Washing, Mounting, and Imaging: a. Follow the final steps of Protocol 1 for washing, mounting, and two-color fluorescence imaging.
Logical Relationship: Method Sensitivity Enhancement
Caption: Picolyl azides enhance sensitivity and compatibility of the method.
Conclusion
The use of alkyne-labeled phospholipids in conjunction with click chemistry provides a robust and highly versatile platform for studying phospholipid biology. This method enables researchers to gain valuable insights into the dynamic processes of phospholipid metabolism, transport, and localization with high spatial and temporal resolution. The protocols outlined in this application note can be adapted for a wide range of experimental systems and are compatible with other imaging modalities, making this a powerful tool for cell biology and drug discovery research.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 12. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Alkyne Lipids into Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism, trafficking, and interactions is crucial for understanding cellular physiology and the development of various diseases. The introduction of bioorthogonal alkyne moieties into lipid molecules has revolutionized our ability to visualize and analyze these processes. This powerful technique involves the metabolic incorporation of alkyne-containing lipid analogs into cellular lipid species. The alkyne group, being small and biologically inert, minimally perturbs the natural behavior of the lipid.[1][2] Subsequent detection is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] This allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin (B1667282) tags, enabling downstream analysis by fluorescence microscopy, mass spectrometry, and other methods.[3][4]
These application notes provide a comprehensive, step-by-step guide for researchers to successfully incorporate alkyne lipids into cells and perform subsequent analyses. The protocols are designed to be adaptable for various cell types and experimental goals.
Core Principles
The fundamental principle of this technique lies in the metabolic machinery of the cell, which recognizes and utilizes the alkyne-labeled lipid precursors in its endogenous pathways.[3] Once incorporated into complex lipids, the alkyne handle is exposed for the click reaction. The CuAAC reaction forms a stable triazole linkage between the alkyne-labeled lipid and an azide-functionalized reporter molecule.[5] The choice of reporter dictates the downstream application, be it imaging, enrichment, or quantification.
Data Presentation: Quantitative Parameters for Alkyne Lipid Incorporation
Successful incorporation of alkyne lipids depends on several factors, including the specific lipid analog, its concentration, the incubation time, and the cell type. The following table summarizes typical starting concentrations and incubation times for various alkyne lipids. Optimization is often necessary for specific experimental systems.
| Alkyne Lipid Type | Cell Line Example(s) | Typical Concentration | Typical Incubation Time | Downstream Application(s) | Reference(s) |
| Alkyne Fatty Acids | HeLa, A172, HEK293T | 10 - 100 µM | 4 - 24 hours | Fluorescence Microscopy, Mass Spectrometry, Acyl-Proteomics | [1][3][6] |
| Alkyne Cholesterol | A172 | 10 - 12 µM | 16 hours | Fluorescence Microscopy, TLC Analysis | [1][7] |
| Alkyne Isoprenoid Analogs | HeLa, COS-7 | 10 - 50 µM | 16 - 24 hours | Fluorescence Microscopy, Flow Cytometry, Prenylome Profiling | [8][9] |
| Propargylcholine | A172 | 10 µM | 16 hours | Fluorescence Microscopy | [1] |
Note: The optimal conditions may need to be determined empirically for each specific cell line and alkyne lipid analog. Factors such as the solubility of the lipid and potential cytotoxicity should be considered. For instance, less soluble fatty acids like alkynyl-stearate may require saponification and delivery with BSA to enhance cellular uptake.[6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne Lipids
This protocol outlines the general procedure for introducing alkyne lipids into cultured mammalian cells.
Materials:
-
Alkyne lipid stock solution (e.g., 10 mM in DMSO or ethanol)
-
Complete cell culture medium, pre-warmed
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in plates
Procedure:
-
Prepare Labeling Medium: Prepare a fresh dilution of the alkyne lipid stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).[3] Vortex thoroughly to ensure complete mixing.
-
Cell Labeling: Aspirate the existing medium from the cultured cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under normal cell culture conditions (e.g., 37°C, 5% CO2).[3] The optimal incubation time will depend on the specific lipid and the metabolic process being studied.
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with warm PBS to remove any unincorporated alkyne lipids.
Protocol 2: Fixation, Permeabilization, and Click Chemistry for Fluorescence Imaging
This protocol describes the steps for fixing the cells and performing the click reaction to attach a fluorescent azide (B81097) reporter for visualization by microscopy.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)[1]
-
Fluorescent azide stock solution (e.g., 1 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended for increased sensitivity, e.g., THPTA or a picolyl azide reporter)[1][5]
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[3]
-
Washing: Aspirate the PFA solution and wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to access intracellular lipids.[3]
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, the components can be added in the following order:
-
440 µL of click reaction buffer
-
10 µL of fluorescent azide stock solution (final concentration: 20 µM)
-
10 µL of CuSO4 stock solution (final concentration: 400 µM)
-
10 µL of THPTA stock solution (if used, e.g., 100 mM, for a final concentration of 2 mM)
-
20 µL of freshly prepared sodium ascorbate stock solution (final concentration: 12 mM)
-
Note: The final concentrations may need optimization. Using azide reporters with a picolyl moiety can significantly enhance signal intensity and may allow for lower copper concentrations.[1][2]
-
-
Click Reaction: Aspirate the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): If desired, stain the nuclei with DAPI or Hoechst stain according to the manufacturer's instructions (e.g., 5 minutes at room temperature).
-
Final Washes: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.[3]
Protocol 3: Lipid Extraction and Click Chemistry for Mass Spectrometry Analysis
This protocol is for researchers interested in analyzing the lipidome to identify which lipid species have incorporated the alkyne tag.
Materials:
-
Solvents for lipid extraction (e.g., chloroform, methanol, acetic acid)[10]
-
Azide-biotin or other mass-tagged reporter
-
Streptavidin-coated beads (if using azide-biotin)
Procedure:
-
Cell Lysis and Lipid Extraction: After metabolic labeling and washing, lyse the cells and perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.[10]
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.[3]
-
Click Reaction on Extracted Lipids: Resuspend the dried lipids in a suitable solvent (e.g., methanol).[3] Prepare and add the click reaction cocktail containing an azide-biotin or another mass-tagged reporter. Incubate for 1-2 hours at room temperature.
-
Sample Cleanup:
-
If an azide-biotin reporter was used, enrich the biotinylated lipids using streptavidin-coated beads.[3]
-
Alternatively, other cleanup methods compatible with mass spectrometry can be employed.
-
-
Mass Spectrometry Analysis: Analyze the enriched or cleaned-up lipid sample by mass spectrometry to identify and quantify the alkyne-labeled lipid species.[4]
Mandatory Visualizations
Caption: Experimental workflow for incorporating alkyne lipids into cells and subsequent analysis.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | - Inefficient incorporation of the alkyne lipid.- Inefficient click reaction.- Low abundance of the target lipid. | - Optimize alkyne lipid concentration and incubation time.- For poorly soluble lipids, use saponification and BSA conjugation.[6]- Use a copper-chelating ligand (e.g., THPTA) or a picolyl azide reporter to enhance click reaction efficiency.[1][2]- Ensure the sodium ascorbate solution is freshly prepared.- Increase the concentration of the fluorescent azide. |
| High background fluorescence | - Non-specific binding of the fluorescent azide.- Autofluorescence of cells. | - Ensure adequate washing steps after the click reaction.- Include a "no-alkyne lipid" control to assess background levels.- Use an appropriate mounting medium with anti-fade reagents.- Use spectral imaging and linear unmixing if available. |
| Cell death or altered morphology | - Cytotoxicity of the alkyne lipid.- Cytotoxicity of the copper catalyst. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne lipid.- Reduce the concentration of copper sulfate and/or the incubation time for the click reaction.- Consider using copper-free click chemistry (SPAAC) with a strain-promoted alkyne if copper toxicity is a persistent issue.[1] |
| Signal not localized to expected organelle | - The lipid analog is metabolized or trafficked differently than the endogenous lipid.- Overexpression artifacts. | - Acknowledge that the alkyne tag, while small, can sometimes alter the lipid's behavior.[1]- Compare results with other localization methods if possible.- Perform pulse-chase experiments to track the lipid's movement over time. |
Conclusion
The metabolic labeling of cells with alkyne lipids followed by click chemistry is a versatile and powerful approach for studying lipid biology.[1][11] By carefully selecting the appropriate alkyne lipid analog, optimizing labeling conditions, and choosing the right detection strategy, researchers can gain unprecedented insights into the dynamic world of cellular lipids. These protocols provide a solid foundation for implementing this technology in a wide range of research applications, from basic cell biology to drug discovery and development.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 7. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S] | Semantic Scholar [semanticscholar.org]
Application Notes: 16:0(Alkyne)-18:1 PE for Elucidating Lipid Trafficking Pathways
Introduction
1-hexadec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as 16:0(Alkyne)-18:1 PE, is a powerful molecular tool for investigating the intricate pathways of lipid trafficking in cellular systems.[1] This synthetic phosphatidylethanolamine (B1630911) (PE) analog is engineered with a terminal alkyne group on its 16:0 acyl chain. This small, bio-inert modification allows the lipid to be readily incorporated into cellular membranes through endogenous metabolic pathways, mimicking the behavior of its natural counterpart. The true utility of this probe lies in the alkyne moiety, which serves as a handle for bioorthogonal "click chemistry."[2][3][4]
The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified lipid and an azide-containing reporter molecule.[5][6] This reporter can be a fluorophore for microscopic visualization or a biotin (B1667282) tag for affinity purification and subsequent analysis. This methodology provides a robust and highly sensitive platform to trace the dynamic movement of PE within and between organelles, offering insights into processes such as membrane biogenesis, lipid sorting, and the regulation of lipid homeostasis.[7][8][9]
Core Applications
-
Visualization of PE Subcellular Localization: By attaching a fluorescent azide (B81097) probe, researchers can visualize the distribution of newly synthesized PE in various organelles, such as the endoplasmic reticulum (ER), mitochondria, Golgi apparatus, and plasma membrane, using fluorescence microscopy.[7][10][11][12]
-
Pulse-Chase Analysis of PE Trafficking: A "pulse" of this compound can be introduced to cells, followed by a "chase" with regular media. By fixing cells at different time points and performing the click reaction, the movement of the PE cohort can be tracked over time, revealing the kinetics and pathways of its transport.[9]
-
Studying Lipid Droplet Dynamics: The incorporation of this alkyne-labeled PE into lipid droplets can be monitored to study the flow of phospholipids (B1166683) to and from these storage organelles.
-
Investigation of Lipid-Protein Interactions: By using a biotin-azide tag, the alkyne-labeled PE can be used to capture and identify interacting proteins through streptavidin-based affinity purification, followed by mass spectrometry.
-
Mass Spectrometry-Based Flux Analysis: In addition to microscopy, lipid extracts from labeled cells can be analyzed by mass spectrometry to quantify the incorporation of the alkyne-labeled fatty acid into different lipid species, providing a detailed view of metabolic flux.[8][13][14]
Experimental Protocols
Protocol 1: Metabolic Labeling and Fluorescence Microscopy of this compound
This protocol details the metabolic labeling of cultured mammalian cells with this compound, followed by fluorescent detection using click chemistry.
Materials:
-
This compound (e.g., Avanti Polar Lipids #900414)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction cocktail (prepare fresh):
-
Tris-buffered saline (TBS)
-
Fluorescent azide probe (e.g., 3-azido-7-hydroxycoumarin (B34554) or an Alexa Fluor azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Metabolic Labeling (Pulse):
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Dilute the stock solution in complete culture medium to a final concentration of 10-50 µM.
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Wash and Fixation:
-
Remove the labeling medium and wash the cells three times with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail. A typical final concentration is: 2-10 µM fluorescent azide, 100 µM CuSO₄, 200 µM THPTA, and 2 mM sodium ascorbate in TBS.[5][6] Note: Add sodium ascorbate last to initiate the reaction.
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Stain with DAPI for 5 minutes to visualize nuclei.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Lipid Extraction and Analysis by Mass Spectrometry
This protocol provides a general workflow for analyzing the incorporation of the alkyne-labeled fatty acid into the cellular lipidome.
Materials:
-
Labeled and unlabeled (control) cell pellets
-
Methanol
-
LC-MS grade water
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Harvesting: After metabolic labeling, wash cells with PBS and harvest by scraping or trypsinization. Centrifuge to obtain a cell pellet.
-
Lipid Extraction:
-
Perform a Bligh-Dyer or a similar two-phase lipid extraction.[13]
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for MS:
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Add a cocktail of internal standards for quantification.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography method to separate lipid classes.
-
Acquire mass spectra in either positive or negative ion mode, depending on the lipid classes of interest.[14] The alkyne-labeled PE will have a specific mass-to-charge ratio (m/z) that can be targeted for fragmentation (MS/MS) to confirm its identity.[15]
-
-
Data Analysis:
-
Process the mass spectrometry data using specialized software to identify and quantify the this compound and other lipid species into which the alkyne fatty acid may have been metabolized.
-
Quantitative Data Presentation
The following table represents hypothetical data from a pulse-chase experiment designed to track the trafficking of this compound from the ER to mitochondria. The fluorescence intensity in each organelle is quantified at different time points after the initial pulse.
| Chase Time (minutes) | Normalized Fluorescence Intensity (ER) | Normalized Fluorescence Intensity (Mitochondria) |
| 0 | 1.00 ± 0.08 | 0.15 ± 0.03 |
| 15 | 0.78 ± 0.06 | 0.35 ± 0.04 |
| 30 | 0.55 ± 0.05 | 0.58 ± 0.06 |
| 60 | 0.32 ± 0.04 | 0.75 ± 0.07 |
| 120 | 0.18 ± 0.03 | 0.82 ± 0.08 |
Data are represented as mean ± standard deviation.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and pathways.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S] | Semantic Scholar [semanticscholar.org]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. High Throughput UPLC®-MSMS Method for the Analysis of Phosphatidylethanol (PEth) 16:0/18:1, a Specific Biomarker for Alcohol Consumption, in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor incorporation of alkyne lipids into cells
Welcome to the Technical Support Center for alkyne lipid labeling experiments. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the incorporation and detection of alkyne-modified lipids in cellular systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no signal in my alkyne lipid labeling experiment?
A1: Low or absent signal typically stems from one or more of the following factors:
-
Inefficient Cellular Uptake: The alkyne lipid may not be effectively entering the cells.
-
Suboptimal Click Chemistry: The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorophore) may be inefficient.
-
Alkyne Accessibility Issues: The alkyne group on the lipid, once incorporated into membranes, might be inaccessible to the detection reagents.[1][2]
-
Cell Viability Problems: High concentrations of the alkyne lipid or the copper catalyst can be toxic to cells, leading to compromised cellular processes, including lipid metabolism.[3][4]
-
Inappropriate Reagents or Protocol: The choice of azide (B81097) reporter, copper source, and ligands, as well as incubation times and concentrations, are critical for success.[1][5]
Q2: How can I improve the delivery and incorporation of my alkyne lipid into cells?
A2: To enhance the cellular uptake of hydrophobic alkyne lipids, consider the following strategies:
-
Complex with BSA: Fatty-acid-free bovine serum albumin (FAF-BSA) can be used to solubilize the lipid and facilitate its delivery to cells.[6]
-
Saponification: For fatty acid analogs, saponification with a mild base like potassium hydroxide (B78521) (KOH) can improve solubility and uptake.[6]
-
Optimize Concentration and Incubation Time: Titrate the concentration of the alkyne lipid and the incubation time to find the optimal balance between signal and toxicity. Higher concentrations do not always lead to better labeling and can increase background.[7]
Q3: My cells appear unhealthy or are dying after treatment with the alkyne lipid. What can I do?
A3: Cell toxicity is a common issue. To mitigate this:
-
Perform a Dose-Response Curve: Determine the concentration of the alkyne lipid that provides a good signal without significantly impacting cell viability.
-
Reduce Incubation Time: Shorter exposure to the alkyne lipid may be sufficient for labeling without causing excessive stress to the cells.
-
Consider the Lipid Analog: Some lipid analogs can be more toxic than others. If possible, test different alkyne-modified versions of your lipid of interest. Covalent protein alkylation by reactive lipid electrophiles has been identified as a key event in chemical toxicity.[3]
Q4: I see a weak signal after performing the click chemistry reaction. How can I optimize the detection step?
A4: The efficiency of the CuAAC reaction is paramount for sensitive detection.[1]
-
Use a Copper-Chelating Ligand: Ligands like THPTA or BTTAA can stabilize the Cu(I) oxidation state, accelerate the reaction, and reduce copper-mediated cell damage.[4][8] The implementation of a copper-chelating picolyl moiety into fluorescent or biotin-based azide reagents has been shown to strongly increase the sensitivity of the imaging routine.[1][5]
-
Optimize Reagent Concentrations: Titrate the concentrations of the azide reporter, copper sulfate (B86663), and the reducing agent (e.g., sodium ascorbate).
-
Choose the Right Azide Reporter: The structure of the azide reporter can influence its ability to access the alkyne tag, especially if the alkyne is buried within the membrane.[1] Reporters with linkers or picolyl moieties can improve accessibility and signal intensity.[1][2]
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
This guide will help you diagnose and resolve issues leading to a weak or absent signal in your alkyne lipid imaging experiments.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low fluorescence signal.
Data Presentation: Recommended Reagent Concentrations
The following table provides starting concentrations for key reagents in an alkyne lipid labeling experiment. These should be optimized for your specific cell type and experimental setup.
| Reagent | Typical Concentration Range | Key Considerations |
| Alkyne Lipid | 1 - 100 µM | Higher concentrations can be toxic. Optimize for each cell type and lipid.[6][7] |
| Azide Reporter | 2 - 50 µM | Picolyl-azide reporters can be used at lower concentrations.[1][2] |
| Copper (II) Sulfate (CuSO₄) | 100 µM - 2 mM | Higher concentrations can be toxic. Use of a ligand is recommended.[2] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | Should be prepared fresh.[8] |
| Copper Ligand (e.g., THPTA) | 100 µM - 1 mM | Use at a 5-fold excess to copper.[9] |
Experimental Protocols
Protocol: Saponification and BSA Complexation of Alkyne Fatty Acids
This protocol is adapted from methods designed to improve the solubility and cellular uptake of long-chain fatty acids.[6]
-
Preparation: In a glass vial, add the desired amount of alkyne fatty acid.
-
Saponification: Add a 20% molar excess of potassium hydroxide (KOH) and briefly vortex.
-
Complexation: Add fatty-acid-free BSA solution (typically a 20x stock) and incubate at 37°C for 30 minutes to allow for complex formation.
-
Cell Labeling: Dilute the alkyne lipid-BSA conjugate into your cell culture medium to the desired final concentration.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol provides a general workflow for the click chemistry reaction.
Experimental Workflow Diagram
Caption: General workflow for alkyne lipid labeling and detection.
-
Cell Preparation: After incubating your cells with the alkyne lipid, wash them twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, mix the following in order:
-
PBS
-
Azide-fluorophore conjugate
-
Copper (II) sulfate (pre-complexed with a ligand if used)
-
Sodium Ascorbate (add last to initiate the reaction)
-
-
Labeling: Add the click reaction cocktail to your cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Counterstain nuclei with DAPI if desired, and mount the coverslip for fluorescence microscopy.
Signaling Pathway Considerations
While alkyne lipids are designed to be bioorthogonal probes, their introduction and the subsequent detection chemistry can have off-target effects. The copper catalyst used in CuAAC is known to generate reactive oxygen species (ROS), which can activate stress-response signaling pathways.[4][9]
ROS-Induced Signaling Diagram
Caption: Potential off-target effects of the CuAAC reaction.
It is crucial to include proper controls in your experiments, such as cells treated with the click chemistry cocktail in the absence of the alkyne lipid, to account for any background signal or cellular responses induced by the detection reagents themselves.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 7. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Click Chemistry-Based Lipid Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges in click chemistry-based lipid imaging.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of high background fluorescence in my click chemistry lipid imaging experiments?
A1: High background fluorescence is a common artifact that can obscure your signal. The primary sources include:
-
Non-specific binding of the fluorescent probe: The azide- or alkyne-functionalized fluorescent reporter may bind non-specifically to cellular components.
-
Residual copper catalyst: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), unbound copper ions can generate reactive oxygen species that lead to autofluorescence or directly contribute to background signal.[1][2]
-
Autofluorescence of cells and tissues: Biological samples naturally fluoresce, which can interfere with the signal from your labeled lipids. This can be exacerbated by certain fixation methods.[3]
-
Fixation and permeabilization artifacts: Improper fixation or permeabilization can expose intracellular components that non-specifically bind the detection reagents.[4][5][6]
Q2: My signal is very weak. What are the potential causes and how can I improve it?
A2: Weak signal can be frustrating. Here are some common causes and solutions:
-
Inefficient metabolic labeling: The alkyne- or azide-tagged lipid analog may not be efficiently incorporated into the target lipid species. Consider optimizing the concentration of the lipid analog and the incubation time.
-
Incomplete click reaction: The click reaction itself may not be efficient. This could be due to an inactive copper catalyst (in CuAAC), low reactant concentrations, or interfering substances in your buffers.[7]
-
Poor accessibility of the tag: The alkyne or azide (B81097) tag on the lipid may be buried within a membrane or protein complex, making it inaccessible to the detection reagent.[8]
-
Suboptimal fluorescent probe: The chosen fluorescent reporter may have low quantum yield or its excitation/emission spectra may not be optimal for your imaging setup. The use of picolyl-containing azide reporters can significantly increase signal intensity.[8]
Q3: Can the click chemistry reaction itself damage my sample?
A3: Yes, particularly in the case of CuAAC. The copper(I) catalyst is known to be cytotoxic in live-cell imaging.[9][10] In fixed cells, it can generate reactive oxygen species (ROS) that can damage cellular structures and quench the fluorescence of some fluorescent proteins.[1][2] This is why copper-free methods like strain-promoted azide-alkyne cycloaddition (SPAAC) are preferred for live-cell applications. For fixed samples, using copper-chelating ligands and antioxidants can help mitigate this damage.[11]
Q4: How do I choose between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for lipid imaging?
A4: The choice depends primarily on your experimental system:
-
Live-cell imaging: SPAAC is the method of choice due to the cytotoxicity of the copper catalyst used in CuAAC.[9][10] SPAAC uses strained cyclooctynes that react with azides without the need for a catalyst.[12]
-
Fixed-cell imaging: Both CuAAC and SPAAC can be used. CuAAC is often faster and more efficient.[8] With proper optimization, including the use of protective ligands, potential damage from the copper catalyst can be minimized.
Q5: Can fixation and permeabilization create artifacts in lipid imaging?
A5: Absolutely. The choice of fixation and permeabilization reagents is critical for preserving lipid localization. Aldehyde-based fixatives like formaldehyde (B43269) crosslink proteins but do not effectively fix lipids, which can lead to their extraction or redistribution during subsequent permeabilization steps.[5] Organic solvents like methanol (B129727) fix by precipitation and can extract lipids.[5] The choice of detergent for permeabilization is also crucial, as harsh detergents like Triton X-100 can solubilize lipid droplets and membranes.[6][13] It is often necessary to test different fixation and permeabilization protocols to find the one that best preserves the localization of your lipid of interest.[4][14]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-specific binding of fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe.[15] 2. Increase the number and duration of washing steps after the click reaction.[15] 3. Include a blocking agent such as Bovine Serum Albumin (BSA) in your buffers.[15] | Reduced background fluorescence in negative control and experimental samples. |
| Residual copper catalyst (CuAAC) | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663).[15] 2. Perform a final wash with a copper chelator like EDTA.[15] | Quenching of non-specific fluorescence caused by copper ions. |
| Cellular autofluorescence | 1. Image a control sample that has not been labeled to assess the level of endogenous autofluorescence. 2. Use a fluorophore with excitation/emission in the far-red or near-infrared spectrum to avoid the typical autofluorescence range of cells.[3] 3. Treat samples with a quenching agent like sodium borohydride (B1222165) after aldehyde fixation.[3] | Reduced background signal from the biological sample itself. |
| Fixation/Permeabilization artifacts | 1. Test different fixation methods (e.g., formaldehyde vs. methanol).[4] 2. Optimize the concentration and incubation time of the fixative and permeabilizing agent. 3. For lipid droplets, avoid harsh detergents like Triton X-100 and use milder ones like digitonin (B1670571) or saponin.[6] | Improved preservation of cellular morphology and reduced non-specific binding. |
Issue 2: Weak or No Signal
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient metabolic labeling | 1. Optimize the concentration of the alkyne- or azide-labeled lipid analog. 2. Increase the incubation time to allow for sufficient incorporation. 3. Ensure the health of your cells, as metabolic activity can affect lipid uptake and processing. | Increased incorporation of the tagged lipid, leading to a stronger signal after the click reaction. |
| Inactive copper catalyst (CuAAC) | 1. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment as it is prone to oxidation.[7] 2. Ensure the copper sulfate solution is not expired. 3. Use a copper-chelating ligand to protect the active Cu(I) oxidation state.[7] | Efficient click reaction leading to a significant increase in signal. |
| Interfering substances in buffers | 1. Avoid using Tris-based buffers as the primary amine can chelate copper.[2][7] Phosphate-buffered saline (PBS) or HEPES are better alternatives. 2. Remove any reducing agents like DTT from your sample before the click reaction.[7] | A more robust and efficient click reaction. |
| Inaccessible bioorthogonal tag | 1. Consider using a lipid analog with the tag at a different position if you suspect steric hindrance. 2. For CuAAC, ensure the azide detection reagent can penetrate the hydrophobic membrane interior.[8] | Improved accessibility of the tag to the detection reagent, resulting in a stronger signal. |
| Low reactant concentrations | 1. Increase the concentration of the azide or alkyne probe. A 2- to 10-fold molar excess over the labeled lipid is often recommended.[7] 2. Optimize the concentrations of the copper, ligand, and reducing agent. | A more efficient click reaction with a higher yield of the fluorescent product. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Imaging Alkyne-Labeled Lipids in Fixed Cells
This protocol is adapted from a highly sensitive method for alkyne lipid imaging.[8]
1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Incubate cells with medium containing the alkyne-labeled lipid analog (e.g., 10 µM alkyne-oleate) for a specified period (e.g., 16 hours) to allow for metabolic incorporation.
2. Fixation and Permeabilization: a. Wash cells twice with phosphate-buffered saline (PBS). b. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. (Note: For sensitive lipid structures, consider milder detergents like digitonin or saponin).[6] e. Wash cells three times with PBS.
3. Click Reaction: a. Prepare the click reaction cocktail fresh. For a 1 mL reaction volume:
- 5 µM azide-functionalized fluorophore (e.g., picolyl azide-fluorophore for enhanced sensitivity).[8]
- 200 µM Copper(II) sulfate (CuSO₄).
- 1 mM Tris(2-carboxyethyl)phosphine (TCEP) (as a reducing agent).
- 100 µM Tris-(benzyltriazolylmethyl)amine (TBTA) (as a ligand). b. Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light. c. Wash cells three times with PBS.
4. Counterstaining and Imaging: a. If desired, counterstain nuclei with a DNA dye like DAPI. b. Mount the coverslip on a microscope slide with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging of Azide-Labeled Lipids
This protocol is based on general principles for live-cell SPAAC labeling.[16]
1. Metabolic Labeling: a. Culture cells on imaging-compatible dishes or coverslips. b. Incubate cells with medium containing an azide-labeled lipid analog for a desired period to allow for metabolic incorporation.
2. Live-Cell Labeling: a. Wash cells twice with pre-warmed imaging medium (e.g., FluoroBrite DMEM). b. Prepare a solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore) in imaging medium at a final concentration of 5-20 µM. c. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal time and concentration should be determined empirically. d. Wash the cells three to five times with pre-warmed imaging medium to remove unbound fluorophore.
3. Live-Cell Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 6. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Detection of Alkyne Lipids
Welcome to the technical support center for the mass spectrometric detection of alkyne lipids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve signal-to-noise ratios and achieve high-quality, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using alkyne lipids in mass spectrometry-based lipidomics?
Alkyne lipids serve as bioorthogonal chemical reporters. The terminal alkyne group is a small, minimally disruptive tag that is incorporated into lipid metabolic pathways.[1][2] This alkyne handle allows for the covalent attachment of a reporter tag via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This derivatization can significantly enhance the signal-to-noise ratio by improving ionization efficiency and providing unique fragmentation patterns for the targeted lipids.[3][4][5]
Q2: How does "click chemistry" derivatization improve the signal-to-noise ratio?
Click chemistry derivatization improves the signal-to-noise ratio in several ways:[6]
-
Enhanced Ionization: Azide (B81097) reporter molecules can be designed to carry a permanent positive charge (e.g., quaternary ammonium (B1175870) group).[3][5] This pre-charged tag dramatically improves the ionization efficiency of the derivatized lipid, which is particularly beneficial for neutral or poorly ionizing lipid species.[5]
-
Increased Sensitivity: The enhanced ionization leads to a significant boost in signal intensity, with reported improvements ranging from 5- to 50-fold.[4] This allows for the detection of low-abundance lipid species, with limits of quantification reaching the femtomole range.[3]
-
Predictable Fragmentation: The reporter tags are designed to produce a characteristic neutral loss or a diagnostic fragment ion upon collision-induced dissociation (CID) in MS/MS analysis.[3][5] This predictable fragmentation pattern simplifies the identification of labeled lipids and distinguishes them from the complex background of endogenous lipids.
-
Multiplexing Capabilities: Isotope-labeled azide reporters can be used to label different samples, which are then pooled for a single LC-MS analysis.[3][5] This multiplexing approach reduces analytical variability and stochastic noise from factors like spray instability.[3]
Q3: What are common sources of background noise in lipidomics mass spectrometry?
High background noise can obscure low-intensity signals and compromise data quality. Common sources include:
-
Solvent and Reagent Contamination: The use of non-LC-MS grade solvents can introduce a significant amount of chemical noise.[7][8] Always use high-purity solvents and reagents.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips) and contaminate samples.[9][10] It is advisable to use glass or polypropylene (B1209903) labware whenever possible.
-
System Contamination: Buildup of salts, sample residues, or column bleed in the LC system or mass spectrometer ion source can lead to a noisy baseline.[7][11] Regular system cleaning and maintenance are crucial.
-
Co-eluting Matrix Components: Endogenous molecules from the sample matrix that co-elute with the analyte of interest can cause ion suppression or contribute to background noise.[7]
-
Carryover: Residues from previous injections can be carried over to subsequent runs, appearing as background peaks.[10] Implementing rigorous wash cycles for the autosampler can mitigate this.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
This is one of the most common challenges in mass spectrometry. The following table provides a structured approach to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Lipid Extraction | 1. Ensure the chosen extraction method (e.g., MTBE, Folch) is appropriate for the lipid class of interest.[12][13] 2. Verify the correct solvent ratios and perform thorough mixing to maximize lipid recovery.[14] 3. Include an alkyne-containing internal standard early in the extraction process to monitor recovery. | Improved recovery of target lipids, leading to a stronger signal. |
| Suboptimal Click Chemistry Reaction | 1. Confirm the quality and concentration of all click chemistry reagents. 2. Optimize reaction time and temperature (typically 1-2 hours at room temperature).[1] 3. Ensure complete removal of extraction solvents before resuspending lipids for the click reaction. | Efficient derivatization of alkyne lipids, resulting in a significant increase in signal intensity for the tagged molecules. |
| Poor Ionization Efficiency | 1. Optimize ion source parameters: nebulizer pressure, drying gas flow and temperature, and capillary voltage.[15] 2. Ensure the mobile phase composition is conducive to ionization; consider adding modifiers like ammonium formate (B1220265) or formic acid to promote the formation of desired adducts (e.g., [M+H]⁺, [M+NH₄]⁺).[14][16][17] 3. If not using derivatization, consider it to add a readily ionizable group.[4] | A stable and efficient spray, leading to a stronger and more consistent signal for the analyte. |
| Ion Suppression from Matrix Effects | 1. Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[18] 2. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. 3. Dilute the sample to reduce the concentration of matrix components, if the analyte concentration allows. | Reduction of signal suppression and a corresponding increase in the analyte's signal intensity. |
| Suboptimal MS/MS Fragmentation | 1. Optimize the collision energy for each target lipid to ensure efficient fragmentation and the generation of characteristic product ions.[19][20] This can be done through a collision energy ramping experiment.[20] 2. For complex mixtures, consider using stepped normalized collision energy to improve fragmentation across different lipid structures.[20] | Generation of informative MS/MS spectra with high-intensity fragment ions, which is crucial for confident identification and quantification. |
Issue 2: High or Unstable Baseline Noise
A high or fluctuating baseline can make it difficult to detect and integrate low-level peaks.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[8][10] 2. Filter all mobile phases before use.[10] 3. Sonicate freshly mixed mobile phases to remove dissolved gases.[21] | A significant reduction in the baseline noise level in the total ion chromatogram (TIC). |
| Contaminated LC-MS System | 1. Flush the entire LC system with a sequence of strong solvents (e.g., isopropanol, acetonitrile, water) to remove contaminants.[10] 2. Clean the mass spectrometer's ion source, including the capillary and cone/skimmer, according to the manufacturer's instructions.[11] | A cleaner baseline in subsequent blank and sample runs. |
| Leaks in the LC System | 1. Systematically check all fittings and connections for leaks.[10] 2. Ensure proper ferrule installation and avoid over-tightening fittings. | Elimination of pressure fluctuations and a more stable baseline. |
| Plasticizer Contamination | 1. Switch to glass or certified low-leaching polypropylene labware for sample preparation and storage.[10] 2. Avoid long-term storage of solvents in plastic containers.[10] | Disappearance or significant reduction of characteristic plasticizer peaks (e.g., phthalates) in the background spectrum. |
Quantitative Data Summary
The following tables summarize the quantitative impact of various optimization strategies on signal intensity and detection limits.
Table 1: Impact of Click Chemistry Derivatization on Signal Intensity
| Derivatization Agent | Lipid Class | Fold Increase in Sensitivity | Reference |
| Azide Reporter with Permanent Positive Charge (e.g., C171) | Various | 5 - 50x | [4] |
Table 2: Achievable Limits of Quantification (LOQ)
| Method | Lipid Species | Limit of Quantification | Reference |
| Click Chemistry with Optimized MS Detection | Labeled Triacylglycerol | 0.1 pmol | [5] |
| Click Chemistry with Sample Volume Reduction | Labeled Lipid in 20 µL | 0.2 fmol | [3] |
Experimental Protocols
Protocol 1: General Lipid Extraction (MTBE Method)
This protocol is suitable for the extraction of a broad range of lipids from cultured cells or plasma.
-
To a sample pellet (e.g., 1x10⁶ cells) or liquid sample (e.g., 10 µL plasma), add 200 µL of cold methanol (B129727).[12]
-
Add an appropriate amount of alkyne-containing internal standard.
-
Vortex the sample thoroughly.
-
Add 800 µL of cold methyl tert-butyl ether (MTBE).[12]
-
Vortex or shake vigorously for 10 minutes at 4°C.
-
Induce phase separation by adding 200 µL of water.[12]
-
Vortex briefly and then centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Carefully collect the upper organic phase, which contains the lipids, into a new glass tube.[12]
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until further processing.[12]
Protocol 2: Click Chemistry Labeling of Extracted Alkyne Lipids
This protocol describes the derivatization of alkyne lipids with an azide-functionalized reporter tag.
-
Resuspend the dried lipid extract in a suitable solvent, such as methanol or a methanol/chloroform mixture.
-
Prepare the click reaction cocktail. For a 100 µL final volume, this may consist of:
-
Tris-HCl buffer
-
Azide reporter (e.g., Azide-C171)
-
Copper(II) sulfate
-
A reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.
-
-
Add the click reaction cocktail to the resuspended lipids.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
After incubation, the sample can be dried down and reconstituted in a solvent compatible with LC-MS analysis.
Protocol 3: Basic LC-MS Method for Derivatized Alkyne Lipids
This is a general-purpose reversed-phase LC-MS method.
-
LC Column: C18 or C8 column (e.g., 2.1 mm ID x 100 mm length, <2 µm particle size).[12][22]
-
Mobile Phase A: Water:Acetonitrile (60:40, v/v) with 10 mM ammonium formate or 0.1% formic acid.[22]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate or 0.1% formic acid.[22]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipids.
-
A typical gradient might run from 30% B to 100% B over 20-30 minutes.
-
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+), especially for positively charged reporter tags.
-
MS Acquisition:
-
Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 200-1200 m/z).
-
Data-Dependent MS/MS (ddMS2): Trigger fragmentation on the most intense ions from the full scan to obtain structural information.
-
Visualizations
Caption: Experimental Workflow for Alkyne Lipid Mass Spectrometry.
Caption: Troubleshooting Low Signal-to-Noise Ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. limes-institut-bonn.de [limes-institut-bonn.de]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. echemi.com [echemi.com]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Preventing precipitation of 16:0(Alkyne)-18:1 PE in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 16:0(Alkyne)-18:1 PE. The focus is on preventing its precipitation in aqueous media to ensure successful experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
Question: My this compound solution is cloudy and/or I see visible precipitate after adding it to my cell culture media or buffer. What is happening and how can I fix it?
Answer:
Precipitation of this compound, a modified phospholipid, in aqueous solutions is a common issue due to its amphiphilic nature, which includes a hydrophobic tail that is poorly soluble in water. The following are potential causes and solutions to this problem:
Cause 1: Improper Initial Solubilization
Phospholipids (B1166683) have very low solubility in aqueous solutions and will aggregate and precipitate if added directly to media or buffers.
-
Solution: Prepare a concentrated stock solution in an organic solvent first. Ethanol (B145695) is a commonly used solvent that is miscible with water and generally well-tolerated by cells at low final concentrations.[1]
Cause 2: High Final Concentration of the Lipid
-
Solution: Work with dilute final concentrations of this compound in your media. It is recommended to perform serial dilutions from your stock solution to reach the desired final concentration.
Cause 3: Solvent Shock
Adding a concentrated organic stock solution directly to the aqueous medium can cause localized high concentrations of the lipid, leading to "solvent shock" and precipitation.
-
Solution: Add the lipid stock solution dropwise while gently vortexing or swirling the aqueous medium. This ensures rapid and even dispersion of the lipid molecules.
Cause 4: Incompatibility with Media Components
Certain components in cell culture media, such as high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) or proteins, can interact with the phosphate (B84403) group of the PE and promote aggregation.
-
Solution:
-
Use of a Carrier Molecule: Complexing the lipid with a carrier molecule can enhance its solubility and delivery to cells.
-
Bovine Serum Albumin (BSA): BSA is a common carrier for fatty acids and other lipids in cell culture.[3][4] Using fatty acid-free BSA is recommended to allow for complexing with your lipid of interest.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility.[5][6]
-
-
Serum in Media: The presence of serum in the cell culture media can aid in solubilizing the lipid due to the abundance of albumin and other proteins that can act as carriers.[7]
-
Cause 5: Low Temperature
Low temperatures can decrease the solubility of lipids and promote precipitation.
-
Solution: Ensure that your media or buffer is at the appropriate temperature (e.g., 37°C for cell culture experiments) before adding the lipid solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: Ethanol is a good initial choice for dissolving this compound to make a stock solution for use in cell culture.[1] It is miscible with aqueous media and less toxic to cells than other organic solvents like DMSO. Always use anhydrous, high-purity ethanol.
Q2: What is the maximum concentration of ethanol my cells can tolerate?
A2: As a general guideline, the final concentration of ethanol in your cell culture medium should not exceed 1% (v/v).[8][9] However, the tolerance can be cell-line specific. It is best practice to keep the final ethanol concentration as low as possible, ideally below 0.5%.[9] You should always include a vehicle control (media with the same final concentration of ethanol) in your experiments to account for any effects of the solvent on the cells.
Q3: How should I store my this compound stock solution?
A3: Store your stock solution at -20°C or -80°C in a tightly sealed vial to prevent evaporation of the solvent. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use detergents to prevent precipitation?
A4: While detergents are effective at solubilizing lipids, they can also disrupt cell membranes and may not be suitable for live-cell experiments.[10] For in vitro assays that do not involve live cells, a mild, non-ionic detergent at a concentration above its CMC could be used. However, for cell-based assays, using a carrier protein like BSA is a more biologically compatible approach.
Q5: My this compound is precipitating even when I use a low final concentration. What else can I try?
A5: If you are still observing precipitation, consider the following:
-
Sonication: Briefly sonicating your final solution in a water bath sonicator can help to disperse small aggregates.
-
Carrier Pre-complexation: Pre-incubate your this compound stock solution with a solution of fatty acid-free BSA before adding it to your final media. This allows for the formation of a lipid-BSA complex that is more soluble.
-
pH of the Medium: Ensure the pH of your media or buffer is stable and within the optimal range for your experiment, as pH shifts can affect lipid solubility.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Solvent | Anhydrous Ethanol | Other organic solvents like chloroform (B151607) or methanol (B129727) can be used for initial weighing and dissolving, but ethanol is preferred for final stock solutions for cell culture.[11][12] |
| Stock Solution Concentration | 1-10 mg/mL | This allows for significant dilution into the final medium, keeping the solvent concentration low. |
| Final Ethanol Concentration in Media | < 1% (v/v), ideally < 0.5% (v/v) | Cell line dependent; always include a vehicle control.[8][9] |
| BSA Concentration for Lipid Delivery | 0.1% to 0.5% (w/v) fatty acid-free BSA | The optimal ratio of lipid to BSA may need to be determined empirically.[4] |
| Cyclodextrin (B1172386) Concentration | Varies (e.g., 8 mM meβ-CD) | The concentration needs to be optimized to ensure efficient lipid delivery without causing cytotoxicity from cholesterol extraction.[5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in Ethanol
-
Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Aseptically add the appropriate volume of anhydrous ethanol (200 proof) to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of ethanol to 1 mg of the lipid.
-
Cap the vial tightly and vortex gently until the lipid is completely dissolved. Mild warming (to 37°C) and brief sonication can aid in dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Warm the cell culture medium and the this compound stock solution to 37°C.
-
In a sterile tube, perform any necessary serial dilutions of the stock solution in warm medium to achieve an intermediate concentration that can be easily added to your final culture volume.
-
While gently swirling or vortexing the final volume of cell culture medium, add the diluted this compound solution dropwise.
-
Ensure the final concentration of ethanol is below the toxic threshold for your cell line (ideally < 0.5%).
-
Use the prepared medium immediately.
Protocol 3: Using BSA as a Carrier for this compound
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your base cell culture medium or a suitable buffer (e.g., PBS).
-
In a sterile tube, add the desired amount of your this compound ethanol stock solution.
-
Add the BSA stock solution to the tube containing the lipid. The final BSA concentration should be in the range of 0.1% to 0.5%.
-
Incubate the lipid-BSA mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.
-
Add the lipid-BSA complex to your final volume of cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Factors influencing the solubilization state of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Head group and chain length dependence of phospholipid self-assembly studied by spin-label electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of phospholipids to cultured cells with cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of phospholipids to cultured cells with cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture [newlifebiologics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 11. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alkyne Phospholipid Labeling
Welcome to the technical support center for alkyne phospholipid labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly the issue of uneven labeling.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven or patchy labeling with alkyne phospholipids (B1166683)?
A1: Uneven labeling with alkyne phospholipids can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Click Reaction Conditions: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary cause. This can be due to incorrect concentrations of copper sulfate, the reducing agent (e.g., sodium ascorbate), or the copper-chelating ligand.[1]
-
Poor Azide (B81097) Reporter Penetration: The azide--coupled reporter molecule may not efficiently access the alkyne tag, especially if the alkyne moiety is buried within the hydrophobic core of the membrane.[1]
-
Inadequate Fixation and Permeabilization: Improper cell fixation can lead to altered membrane structure and accessibility issues. Similarly, insufficient permeabilization can prevent the click chemistry reagents from reaching intracellular alkyne-labeled phospholipids.[2]
-
Non-Specific Binding: The azide reporter or other components of the reaction mixture can bind non-specifically to cellular structures, leading to background noise and the appearance of uneven labeling.[3][4]
-
Cell Health and Metabolism: The physiological state of the cells can affect the incorporation of the alkyne-labeled phospholipid precursor, leading to variations in labeling intensity between cells.
Troubleshooting Guides
Issue 1: Weak or No Signal and Uneven Staining
Symptoms: You observe very faint fluorescence, or the signal is patchy and inconsistent across the cell population.
Possible Causes and Solutions:
-
Cause: Inefficient Click Reaction.
-
Solution 1: Optimize Reagent Concentrations. The concentrations of the click reaction components are critical. A good starting point is to ensure you are using an optimized protocol. Increasing the concentration of the azide reporter can significantly improve signal intensity.[1] The use of a copper-chelating ligand like THPTA or TBTA is also crucial for a reliable reaction.[5]
-
Solution 2: Use a Picolyl Azide Reporter. Azide reporters containing a picolyl moiety have been shown to dramatically increase the sensitivity of alkyne lipid imaging, in some cases by up to 42-fold.[1] This is because the picolyl group chelates copper, effectively concentrating the catalyst at the site of the reaction.
-
-
Cause: Poor Accessibility of the Alkyne Tag.
-
Solution: Choose an appropriate alkyne phospholipid analog. If you suspect the alkyne tag is buried within the membrane, consider using a phospholipid analog where the alkyne is positioned at the headgroup, making it more accessible.[1]
-
Experimental Protocol: Optimized Click Reaction for Improved Signal
This protocol is adapted from a highly sensitive method for alkyne lipid microscopy.[1]
-
Cell Culture and Labeling: Culture your cells to the desired confluency. Incubate with medium containing 2.5-10 µM of the alkyne-labeled phospholipid for 16-24 hours.
-
Washing: Wash the cells once with 1% delipidated Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) and then once with PBS alone to remove excess alkyne lipid.
-
Fixation: Fix the cells with 3.7% formalin in PBS for at least 15 minutes. Wash twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:
-
Click Buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
-
Azide Reporter (e.g., picolyl azide-dye, 10 µM final concentration)
-
Copper (II) Sulfate (CuSO4) (e.g., 200 µM final concentration)
-
Reducing Agent (e.g., Sodium Ascorbate, 2.5 mM final concentration, freshly prepared)
-
-
Click Reaction: Aspirate the PBS from the fixed cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. Mount the coverslip and proceed with fluorescence microscopy.
Quantitative Data: Impact of Azide Reporter on Signal Intensity
| Azide Reporter Type | Alkyne Lipid | Mean Signal Intensity (Arbitrary Units) | Fold Increase with Picolyl Azide |
| Standard Azide-Cy5 | Propargylcholine-PC | 150 | - |
| Picolyl Azide-Cy5 | Propargylcholine-PC | 6300 | 42x |
| Standard Azide-Biotin | Alkyne-Oleate | 200 | - |
| Picolyl Azide-Biotin | Alkyne-Oleate | 2500 | 12.5x |
Data synthesized from findings suggesting significant signal enhancement with picolyl-containing reporters.[1]
Workflow for Optimizing Click Reaction
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Fixation to Arrest Phospholipid Signaling for Chemical Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 16:0(Alkyne)-18:1 PE vs. Fluorescent Lipid Analogs
In the intricate world of lipid biology, tracking the movement, metabolism, and interactions of lipids is paramount to understanding cellular function. Researchers have traditionally relied on fluorescent lipid analogs for direct visualization. However, the advent of bioorthogonal chemistry has introduced powerful alternatives, such as 16:0(Alkyne)-18:1 PE, which offer a more nuanced approach to lipid tracking. This guide provides an objective comparison between the alkyne-based probe and classic fluorescent lipid analogs, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their studies.
Core Concepts: Two Distinct Approaches to Lipid Labeling
Fluorescent Lipid Analogs: These are lipids where a bulky fluorophore (e.g., NBD, Rhodamine, BODIPY) is covalently attached, typically to the headgroup or an acyl chain.[1][2][3] This allows for the direct, real-time visualization of the lipid's localization and movement within cells using fluorescence microscopy.[4]
This compound (Alkyne Lipid Analog): This molecule contains a small, biologically inert alkyne group on one of its acyl chains.[5][6] By itself, it is not fluorescent. Its detection relies on a highly specific and efficient bioorthogonal reaction known as "click chemistry".[7][8] After the alkyne-tagged lipid is metabolically incorporated by the cell, it can be "clicked" to a reporter molecule, such as a fluorescent azide (B81097), for visualization and analysis.[8][9]
At a Glance: Feature-by-Feature Comparison
The choice between these two classes of probes depends critically on the experimental question. The following table summarizes their key characteristics.
| Feature | This compound | Fluorescent Lipid Analogs (NBD-PE, Rhodamine-PE, etc.) |
| Probe Structure & Size | Features a very small, minimally disruptive terminal alkyne tag on the acyl chain.[10][11] | Contains a large, bulky fluorophore attached to the headgroup or acyl chain.[8] |
| Detection Principle | Two-step: 1) Metabolic incorporation. 2) Copper-catalyzed or strain-promoted click reaction with an azide-reporter (e.g., fluorescent dye, biotin).[7][8] | One-step: Direct detection of the conjugated fluorophore upon incorporation. |
| Potential for Biological Perturbation | Minimal: The small alkyne group is less likely to alter the lipid's natural trafficking, metabolism, or interaction with enzymes.[10][11] | High: The bulky fluorophore can significantly alter the lipid's physicochemical properties, potentially leading to artifacts in localization and metabolism.[8] |
| Versatility of Downstream Analysis | High: The same incorporated lipid can be tagged with different reporters for various analyses: fluorescent dyes for imaging, biotin (B1667282) for affinity purification and proteomics, or mass tags for mass spectrometry.[7][12][13] | Limited: Primarily restricted to fluorescence-based detection methods. |
| Live-Cell Imaging Considerations | Possible with copper-free click chemistry (SPAAC).[14] The standard copper-catalyzed reaction (CuAAC) is generally cytotoxic, limiting its use to fixed cells.[7][14] | Well-established for live-cell imaging, allowing for dynamic tracking of lipid movements. |
| Phototoxicity/Cytotoxicity | The probe itself is non-toxic. Cytotoxicity concerns arise from the copper catalyst used in the CuAAC click reaction.[14] | Can cause phototoxicity upon illumination, stressing cells and potentially generating artifacts. The probes themselves can also be cytotoxic at higher concentrations. |
| Sensitivity | Very High: The click reaction is highly efficient. Sensitivity can be further enhanced with specialized azide reporters, making it comparable to radioactive methods.[8][11][15] | Varies by fluorophore. NBD is prone to photobleaching, while Rhodamine and BODIPY are more photostable.[2][3] |
Quantitative Data Summary
The following table provides key quantitative data for this compound and common fluorescent PE analogs.
| Product Name | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | 713.96[5][6] | N/A (probe is non-fluorescent) | N/A (depends on azide reporter) | Minimally perturbative; versatile for multiple downstream applications.[10][13] |
| NBD-PE (16:0) | ~956.26[1] | ~463[1][16] | ~536[1][16] | Environment-sensitive fluorophore; widely used but prone to photobleaching.[17] |
| Rhodamine-PE (16:0) | ~1193.53[18] | ~560[18][19] | ~581[18][19] | Photostable and bright; often used in FRET-based fusion assays.[2][19] |
| BODIPY-FL-DHPE | N/A | ~505[20] | ~511[20] | Photostable with narrow emission spectra; less sensitive to environmental polarity than NBD.[21] |
Experimental Workflows and Protocols
The distinct nature of these probes necessitates different experimental workflows.
References
- 1. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 2. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound 1-Hexadec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, powder 2260670-76-4 [sigmaaldrich.com]
- 7. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. limes-institut-bonn.de [limes-institut-bonn.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. avantiresearch.com [avantiresearch.com]
- 19. biotium.com [biotium.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - KR [thermofisher.com]
Assessing the Biological Impact of Alkyne Lipid Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of alkyne-tagged lipid probes offers a powerful tool to trace lipid metabolism, trafficking, and interactions. However, a critical consideration for the validity of such studies is the extent to which these molecular probes perturb the very biological systems they are designed to investigate. This guide provides a comparative analysis of alkyne lipid probes versus their native counterparts, summarizing key experimental data on their biological impact and detailing the protocols used for their assessment.
The central advantage of alkyne lipid probes lies in the small, minimally intrusive nature of the terminal alkyne group (—C≡CH). This modification is intended to preserve the physicochemical properties of the native lipid, allowing it to be processed by cellular machinery in a similar fashion. Subsequent detection via bioorthogonal click chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enables sensitive and specific visualization and quantification.[1][2][3] Nevertheless, it is crucial to empirically validate the assumption of minimal perturbation for each specific probe and experimental context.
Comparative Analysis of Biological Fidelity
The degree to which an alkyne lipid probe mimics its natural analog can be assessed through several key parameters, including enzymatic processing, cellular viability, and effects on metabolic and signaling pathways.
Enzymatic Processing and Metabolism
An ideal probe should be recognized and metabolized by the same enzymes as its endogenous counterpart with similar kinetics. Studies have shown that for certain lipid classes, this holds remarkably true. For instance, kinetic analyses of enzymes involved in fatty acid and cholesterol metabolism have demonstrated that alkyne-tagged analogs can be processed with Michaelis-Menten constants (Km) comparable to the natural substrates.[4][5]
However, deviations can occur. The introduction of the alkyne group can, in some cases, alter the conformation of the lipid within an enzyme's active site, leading to reduced catalytic efficiency (Vmax/Km).[4] It is therefore essential to characterize the metabolic fate of a new probe to ensure it follows the expected biochemical pathways.
| Lipid Class | Probe | Enzyme / Process | Natural Substrate | Km (Probe) | Km (Natural) | Vmax Comparison | Reference |
| Fatty Acid | Alkyne-Oleoyl-LPA | LPA Acyltransferase (LPAAT) | Oleoyl-LPA | 0.53 ± 0.18 µM | 3.64 ± 0.24 µM | Vmax apparently increased | [4] |
| Phospholipid | Alkyne-Oleoyl-LPC | LPC Acyltransferase (LPCAT) | Palmitoyl-LPC | 2.46 ± 1.62 µM | 2.3 µM | Similar | [4] |
| Cholesterol | Alkyne Cholesterol | Cholesterol Oxidase | Cholesterol | 19.4 µM | Not Reported | - | [5] |
Table 1: Comparative Enzyme Kinetics of Alkyne Lipid Probes and Natural Substrates. This table summarizes the Michaelis-Menten constants (Km) for several alkyne lipid probes and their corresponding natural substrates, demonstrating that the probes are often recognized by metabolic enzymes with similar affinity.
Cellular Viability and Cytotoxicity
A primary concern when introducing any exogenous molecule into a biological system is its potential for toxicity. Alkyne lipid probes are generally considered to have low cytotoxicity. However, several factors can contribute to adverse cellular effects:
-
Intrinsic Probe Toxicity: The structure of the lipid analog itself may be inherently disruptive.
-
Solvent Toxicity: Solvents like DMSO, used to dissolve lipids, can be toxic at higher concentrations.
-
Toxicity of Detection Reagents: The copper catalyst used in CuAAC reactions is known to be cytotoxic, necessitating careful optimization of reaction conditions or the use of copper-free click chemistry alternatives.[6][7][8]
Standard cytotoxicity assays are crucial for determining the optimal, non-perturbative concentration range for a given alkyne lipid probe.
| Assay | Principle | Typical Endpoint |
| MTT/MTS Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric change proportional to metabolic activity. |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. | Enzymatic reaction causing a colorimetric or fluorometric change. |
| Calcein-AM/Propidium Iodide (PI) Staining | Calcein-AM is cleaved by esterases in live cells to a green fluorescent product. PI enters dead cells with compromised membranes and fluoresces red. | Fluorescence microscopy or flow cytometry to quantify live vs. dead cells. |
Table 2: Common Assays for Assessing Cytotoxicity of Alkyne Lipid Probes. These assays provide quantitative data on cell health and are essential for establishing appropriate experimental concentrations of lipid probes.
Perturbation of Cellular Signaling Pathways
Beyond overt cytotoxicity, the incorporation of alkyne lipid probes has the potential to subtly alter cellular signaling. Two key areas of concern are the physical properties of cellular membranes and the induction of cellular stress responses.
Membrane Properties
Lipids are fundamental to the structure and function of cellular membranes. The introduction of modified lipids could potentially alter membrane fluidity, thickness, and the formation of lipid domains or rafts.[9] While the small size of the alkyne tag is designed to minimize such effects, high concentrations of the probe could lead to artifacts. For example, some fluorescent probes have been shown to decrease the order of nearby lipids in the same leaflet of the bilayer.[2]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The ER is a central hub for both lipid synthesis and protein folding. Perturbations in the lipid composition of the ER membrane can lead to "lipid bilayer stress," which can activate the Unfolded Protein Response (UPR).[5][10][11] The UPR is a complex signaling network with three main branches—IRE1, PERK, and ATF6—that aims to restore ER homeostasis.[12] It is plausible that the incorporation of alkyne-tagged lipids, particularly if they are metabolized differently or accumulate to non-physiological levels, could trigger the UPR. This represents a significant potential perturbation, as the UPR regulates broad aspects of cellular function, including lipid metabolism itself.
Experimental Protocols
Detailed and standardized protocols are essential for accurately assessing the biological perturbation of alkyne lipid probes.
Protocol 1: MTT Cell Viability Assay
This protocol provides a quantitative measure of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the alkyne lipid probe (and a vehicle control, e.g., DMSO) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Calcein-AM and Propidium Iodide (PI) Live/Dead Staining
This method allows for the direct visualization of live and dead cells.
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in a 96-well plate and treat with the alkyne lipid probe as described above.
-
Preparation of Staining Solution: Prepare a working solution containing Calcein-AM (e.g., 1 µM) and PI (e.g., 1.5 µM) in a buffered saline solution like PBS or HBSS.
-
Staining: Remove the treatment media, wash the cells once with the buffered saline, and add the staining solution to cover the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (PI).
-
Quantification: Capture images from multiple fields and use image analysis software to count the number of green and red cells to determine the percentage of viable cells.
Experimental Workflow for Assessing Probe Perturbation
A systematic approach is necessary to thoroughly evaluate a novel alkyne lipid probe.
Conclusion
Alkyne lipid probes are invaluable tools for lipid research, offering a means to track lipids with high sensitivity and specificity. Their design principle of minimal structural modification generally results in low biological perturbation. However, this assumption must be rigorously tested for each probe and experimental system. By conducting careful dose-response cytotoxicity studies, comparing metabolic profiles to native lipids, and assessing potential impacts on cellular signaling pathways like the UPR, researchers can confidently define the appropriate conditions for their use. This validation ensures that the insights gained reflect true biology rather than artifacts introduced by the probe itself, ultimately enhancing the reliability and impact of the research.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of lipid metabolism by the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Probing the Origins of the Disorder-to-Order Transition of a Modified Cholesterol in Ternary Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-dependent regulation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-dependent regulation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of lipid metabolism by the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validating Microscopy and Mass Spectrometry for Alkyne Lipid Analysis: A Comparative Guide
A detailed guide for researchers on the synergistic use of fluorescence microscopy and mass spectrometry to study alkyne-labeled lipids. This guide provides a framework for cross-validation, enabling a more comprehensive understanding of lipid metabolism, trafficking, and localization.
The study of lipids in biological systems has been significantly advanced by the use of alkyne-containing lipid analogs. These powerful tools, in conjunction with bioorthogonal "click chemistry," allow for the visualization and identification of lipids in cells and tissues.[1][2] This guide provides a comparative overview of two primary analytical techniques used for alkyne lipid analysis: fluorescence microscopy and mass spectrometry. It outlines their respective strengths and weaknesses, offers detailed experimental protocols, and presents a workflow for the cross-validation of data obtained from both methods.
Comparing the Techniques: Microscopy vs. Mass Spectrometry
Fluorescence microscopy and mass spectrometry offer complementary information in the study of alkyne-labeled lipids. Microscopy provides invaluable spatial information, revealing the subcellular localization of lipids, while mass spectrometry delivers precise molecular identification and quantification.[3][4] A direct comparison highlights the distinct advantages of each approach.
| Feature | Fluorescence Microscopy | Mass Spectrometry |
| Primary Data Output | Images showing spatial distribution of the fluorescently tagged lipid. | Spectra providing mass-to-charge ratios for lipid identification and quantification.[4] |
| Resolution | High spatial resolution (nanometer to micrometer scale). | High mass resolution, allowing for the distinction of lipid species with very similar masses.[4] |
| Sensitivity | Dependent on the fluorophore and microscope optics. Can detect low concentrations of lipids within specific subcellular compartments.[5] | High sensitivity, with the ability to detect femtomole quantities of lipids.[4] |
| Quantification | Relative quantification based on fluorescence intensity.[5][6] | Absolute or relative quantification of lipid species.[6][7] |
| Specificity | Visualizes all lipids labeled with the alkyne tag. Does not differentiate between different lipid classes incorporating the alkyne fatty acid. | Identifies and quantifies specific lipid species incorporating the alkyne tag.[4][7] |
| Sample Preparation | Cells are fixed and permeabilized for click chemistry reaction with a fluorescent azide (B81097).[1][5] | Lipids are extracted from cells, followed by a click chemistry reaction with a reporter azide and subsequent analysis.[1][7] |
| Throughput | High-throughput imaging of many cells is possible. | Can be high-throughput with the use of multiplexing strategies.[4] |
Experimental Workflow for Cross-Validation
A robust cross-validation experiment involves parallel processing of samples for both microscopy and mass spectrometry. This ensures that the data from both techniques are directly comparable.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be required for specific cell types and alkyne lipids.
I. Metabolic Labeling of Cells with Alkyne Lipids
-
Cell Seeding : Seed cells on an appropriate substrate for each analytical method. For microscopy, use glass-bottom dishes or coverslips. For mass spectrometry, standard cell culture plates are suitable. Allow cells to adhere overnight.[1]
-
Preparation of Labeling Medium : Prepare a stock solution of the alkyne-containing fatty acid (e.g., 17-octadecynoic acid) in a suitable solvent like DMSO or ethanol. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
Incubation : Replace the existing cell culture medium with the labeling medium and incubate for a duration determined by the biological question (e.g., 4-24 hours) under standard cell culture conditions.[1]
II. Sample Preparation for Fluorescence Microscopy
-
Fixation : After incubation with the alkyne lipid, wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction : Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., TBTA)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting : Wash the cells extensively with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging : Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
III. Sample Preparation for Mass Spectrometry
-
Cell Lysis and Lipid Extraction : After metabolic labeling, wash the cells with PBS and harvest them. Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
Click Reaction : To the extracted lipids, add the click reaction cocktail containing an azide reporter designed for mass spectrometry (e.g., a biotinylated or charged azide).[6][7] This reaction is typically carried out in a compatible solvent system.
-
Sample Cleanup : If a biotinylated azide was used, enrich the labeled lipids using streptavidin-coated beads.[1] Wash the beads to remove unlabeled lipids and then elute the labeled lipids.
-
Mass Spectrometry Analysis : Resuspend the final lipid sample in a solvent compatible with the mass spectrometer's ionization source (e.g., electrospray ionization).[1] Analyze the sample using a high-resolution mass spectrometer.
Signaling Pathways and Metabolic Incorporation
Alkyne-labeled fatty acids are incorporated into various lipid species through endogenous metabolic pathways.[1] Understanding these pathways is crucial for interpreting the results from both microscopy and mass spectrometry.
Data Interpretation and Cross-Validation
The cross-validation of microscopy and mass spectrometry data involves comparing the relative abundance of the alkyne label as determined by each technique. For instance, if a particular experimental condition leads to a twofold increase in fluorescence intensity in a specific organelle as measured by microscopy, a corresponding twofold increase in the abundance of specific alkyne-labeled lipid species associated with that organelle should be observed by mass spectrometry. Discrepancies between the two datasets can highlight important biological phenomena, such as the differential trafficking of specific lipid classes that cannot be resolved by microscopy alone.
By combining the spatial information from microscopy with the molecular detail from mass spectrometry, researchers can achieve a more complete and validated understanding of lipid biology. This integrated approach is particularly powerful in the context of drug development and the study of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. limes-institut-bonn.de [limes-institut-bonn.de]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Alkyne Lipids Emerge as Superior Tools for Lipid Research Over Traditional Fluorescent Probes
For immediate release:
In the dynamic field of lipid research, the pursuit of more precise and less invasive methods for tracking and analyzing lipids within biological systems is paramount. A comprehensive comparison reveals that alkyne-functionalized lipids, utilized in conjunction with bioorthogonal chemistry, offer significant advantages over traditional fluorescently-labeled lipid probes. These benefits, including minimal structural perturbation, enhanced detection sensitivity, and experimental versatility, are positioning alkyne lipids as the preferred tool for researchers, scientists, and drug development professionals.
A key challenge in studying lipids is that the addition of bulky fluorescent tags, common in traditional probes, can alter the natural behavior, metabolism, and localization of the lipids under investigation.[1][2] In contrast, the alkyne group is exceptionally small, leading to minimal disruption of the lipid's structure and function, thus providing a more accurate representation of its biological activity.[3]
Performance Comparison: Alkyne Lipids vs. Traditional Fluorescent Probes
A critical evaluation of key performance metrics underscores the superiority of alkyne lipids. The subsequent click chemistry reaction with a fluorescent azide (B81097) reporter allows for highly sensitive detection, with some mass spectrometry-based methods reaching the femtomole level.[1] While direct quantitative comparisons of photostability are complex and depend on the specific fluorophore used, the two-step labeling approach of alkyne lipids allows for the selection of bright and photostable dyes for visualization. Traditional fluorescent probes, such as BODIPY and NBD, are known to have limitations regarding photostability and can generate background signals.[4]
| Feature | Alkyne Lipids | Traditional Fluorescent Probes (e.g., BODIPY, NBD) |
| Structural Perturbation | Minimal due to the small size of the alkyne tag.[3] | Significant due to the bulky fluorophore, potentially altering lipid behavior.[1][2] |
| Detection Methods | Versatile: Mass spectrometry, fluorescence microscopy (post-click reaction), electron microscopy.[3][5] | Primarily fluorescence microscopy. |
| Sensitivity | High, with mass spectrometry detection reaching the 0.2 femtomole level.[1] | Variable, dependent on the quantum yield and brightness of the specific fluorophore. |
| Specificity | High, due to bioorthogonal nature of the click reaction.[3] | Can exhibit non-specific binding and background fluorescence.[4] |
| Photostability | Dependent on the chosen fluorescent azide reporter; allows for use of highly photostable dyes. | Variable; some probes like BODIPY have limited photostability.[4] |
| Metabolic Labeling | Readily incorporated into metabolic pathways, enabling tracking of newly synthesized lipids. | Can be incorporated, but the bulky tag may affect metabolic processing. |
Visualizing Lipid Metabolism and Experimental Workflows
To illustrate the application of these probes, we can visualize both the biological pathways they help elucidate and the experimental workflows for their use.
Caption: Key signaling pathways regulating lipid metabolism.
The experimental workflow for utilizing alkyne lipids is a straightforward and powerful process.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Guide for 16:0(Alkyne)-18:1 PE
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 16:0(Alkyne)-18:1 PE (1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine |
| CAS Number | 2260670-76-4 |
| Molecular Weight | 713.96 g/mol |
| Physical Form | Powder |
| Storage Temperature | -20°C |
| Shipping Condition | Dry Ice |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory precautions should be observed to minimize exposure and prevent contamination.[1] The following PPE is mandatory when handling this compound in its powdered form and in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields | Protects eyes from airborne powder and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when weighing or handling the powder outside of a chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage : Upon receipt, immediately transfer the vial to a -20°C freezer. The compound is shipped on dry ice to maintain its stability.
-
Preparation : Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which could affect the integrity of the hygroscopic powder.
-
Weighing : Conduct all weighing of the powdered compound within a chemical fume hood or a balance enclosure to minimize the risk of inhalation and contamination of the laboratory environment.
-
Dissolving : Prepare solutions in a well-ventilated area or a chemical fume hood. Use appropriate solvents as determined by your experimental protocol.
-
Experimental Use : Follow standard laboratory practices when using the dissolved compound in your experiments. Avoid direct contact and aerosol generation.
-
Post-Experiment : After use, securely cap the stock vial and any prepared solutions and store them at the recommended temperature.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory.
-
Solid Waste :
-
Contaminated Consumables : Dispose of gloves, pipette tips, and other contaminated solid waste in a designated hazardous waste container lined with a plastic bag.
-
Unused Powder : Unused or expired powdered this compound should be disposed of as chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it in the regular trash.
-
-
Liquid Waste :
-
Solutions : Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Solvent Rinses : The initial solvent rinse of glassware that contained the compound should be collected as hazardous liquid waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institutional guidelines.
-
-
Sharps Waste :
-
Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container labeled as hazardous chemical waste.
-
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, contact your EHS department for clarification.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
